molecular formula C15H16ClNO B2798804 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol CAS No. 1183115-88-9

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

Cat. No.: B2798804
CAS No.: 1183115-88-9
M. Wt: 261.75
InChI Key: ONFSYVZQZVSKEY-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.75. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-[[(2-methylphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSYVZQZVSKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, a phenolic Mannich base with significant potential in medicinal chemistry. While this specific molecule is a niche research compound, this guide offers a detailed exploration of its synthesis via the Mannich reaction, its predicted physicochemical properties, and its potential as an antimicrobial and anticancer agent based on structure-activity relationships of analogous compounds. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing a robust framework for the production and investigation of this and related compounds.

Introduction: The Significance of Phenolic Mannich Bases

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the phenol scaffold through the Mannich reaction offers a powerful strategy for the synthesis of novel therapeutic agents. The Mannich reaction, a three-component condensation, introduces an aminomethyl group onto the phenolic ring, yielding a "Mannich base."[2][3] This modification can significantly enhance the pharmacological profile of the parent phenol by altering its lipophilicity, basicity, and ability to interact with biological targets.[1]

The subject of this guide, 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, combines the structural features of a halogenated phenol with a sterically hindered benzylamine. The chlorine atom is known to enhance the antimicrobial and anticancer properties of phenolic compounds, while the 2-methylbenzyl group may influence receptor binding and pharmacokinetic properties. This unique combination of moieties makes it a compelling candidate for further investigation in drug discovery programs.

Synthesis and Purification

The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is most effectively achieved through the Mannich reaction, a classic method for the aminoalkylation of acidic compounds.[2][3] This one-pot, three-component reaction involves the condensation of a phenol (4-chlorophenol), an aldehyde (formaldehyde), and a primary or secondary amine (2-methylbenzylamine).

Reaction Mechanism

The Mannich reaction with phenols proceeds via a well-established two-step mechanism:[2]

  • Formation of an Iminium Ion: The reaction is initiated by the condensation of the amine (2-methylbenzylamine) and formaldehyde to form a highly electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol (4-chlorophenol) then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol activates the ortho and para positions for electrophilic substitution. Due to the steric hindrance at the para position by the chlorine atom, the aminomethyl group is predominantly directed to the ortho position.

Mannich_Reaction_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution 2-Methylbenzylamine 2-Methylbenzylamine Iminium_Ion Iminium Ion 2-Methylbenzylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Target_Molecule 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol Iminium_Ion->Target_Molecule + 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol

Caption: Mechanism of the Mannich reaction for the synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

Materials:

  • 4-Chlorophenol

  • 2-Methylbenzylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1 equivalent) in ethanol.

  • Cool the solution to 0-5°C in an ice bath.

  • To the cooled solution, add 2-methylbenzylamine (1 equivalent) dropwise, followed by the slow addition of formaldehyde (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any unreacted formaldehyde and amine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification and Characterization

Purification of the final product is crucial for accurate biological evaluation. Column chromatography is the preferred method for isolating the pure Mannich base.[2] For long-term storage and improved handling, the free base can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol.

The structure of the synthesized compound should be confirmed by a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Key signals to expect in the ¹H NMR spectrum include the phenolic hydroxyl proton, aromatic protons with characteristic splitting patterns, and singlets for the methylene bridge and the benzylic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Physicochemical Properties

The physicochemical properties of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol are crucial for its behavior in biological systems. While experimental data for this specific compound is not available, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted Value/RangeJustification/Reference
Molecular Formula C₁₅H₁₆ClNOBased on chemical structure
Molecular Weight 261.75 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for phenolic Mannich bases
Melting Point 120-140 °CBased on analogous compounds[4]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate), sparingly soluble in waterThe presence of the aromatic rings and the chlorine atom contributes to its lipophilicity.[5]
LogP 3.5 - 4.5Estimated based on the structure; the lipophilicity is expected to be significant due to the benzyl and chloro substituents.

Potential Biological Activities and Mechanism of Action

Phenolic Mannich bases are a well-established class of compounds with a broad spectrum of biological activities.[1] The structural features of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol suggest potential for both antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, and chelate metal ions necessary for microbial growth. The introduction of a lipophilic aminomethyl side chain can enhance the ability of the molecule to penetrate the bacterial cell wall.[5] The presence of the chlorine atom is also known to potentiate antimicrobial activity.

Potential Mechanism of Action:

Antimicrobial_MoA Target_Molecule 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol Bacterial_Cell Bacterial Cell Target_Molecule->Bacterial_Cell Penetration Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Metal_Chelation Metal Ion Chelation Bacterial_Cell->Metal_Chelation Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Metal_Chelation->Cell_Death

Caption: Putative antimicrobial mechanism of action.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenolic Mannich bases against various cancer cell lines.[6][7] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of topoisomerases. The lipophilic nature of these compounds facilitates their entry into cancer cells.

Structure-Activity Relationship (SAR) Insights:

  • The Phenolic Hydroxyl Group: The phenolic -OH group is often crucial for activity, potentially through hydrogen bonding interactions with target proteins.[8]

  • The Amine Moiety: The nature of the amine can significantly impact cytotoxicity. The basicity and steric bulk of the amine influence the compound's ability to interact with biological targets.

  • Substitution on the Aromatic Rings: Halogen substitution, such as the chlorine atom in the target molecule, has been shown to enhance anticancer activity in some series of compounds.[7]

Future Directions and Conclusion

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential biological activities.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development and validation of a robust synthetic protocol followed by comprehensive spectroscopic characterization.

  • In Vitro Biological Evaluation: Screening against a panel of clinically relevant bacterial and fungal strains, as well as a diverse set of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of analogues to identify key structural features that govern activity and selectivity.

References

  • Oloyede, G. K., et al. (2014). Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. American Journal of Drug Discovery and Development, 4(2), 113-120.
  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. (2017). Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 194-200.
  • Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2-3), 157-165.
  • Recent advances in biological applications of mannich bases — An overview. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 209-221.
  • Brief examination of the antimicrobial activity of phenolic Mannich bases derived from butylated hydroxyanisole. (2019). Farmacia, 67(6), 1073-1079.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(11), 7877–7895.
  • Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5347-5356.
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. (2023). The Journal of Organic Chemistry, 88(17), 12245–12253.
  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (2023). Journal of the Iranian Chemical Society, 20, 2457–2472.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2018). Pharmaceutical Sciences Asia, 45(3), 185-192.
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 719-725.
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 719-725.
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (2022). Molecules, 27(17), 5584.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). Biological & Pharmaceutical Bulletin, 30(1), 183-187.
  • Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. (2013). Synlett, 24(10), 1219-1222.
  • Mannich bases in medicinal chemistry and drug design. (2017). RSC Advances, 7(51), 31887-31917.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2018). ResearchGate. Available from: [Link]

  • PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. (2010). International Journal of ChemTech Research, 2(1), 213-220.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.
  • 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1012.
  • Mannich bases – Knowledge and References. Taylor & Francis. Available from: [Link]

  • 4-Chloro-2-[(dimethylamino)methyl]phenol. PubChem. Available from: [Link]

  • Phenol, 4-chloro-2-methyl-. NIST WebBook. Available from: [Link]

  • REDUCING PHENOLIC MANNICH BASES WITH MOLYBDENUM SULFIDE CATALYSTs UNREACTED. Google Patents.
  • 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. (2009). ResearchGate. Available from: [Link]

  • (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2397.
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank, 2005(4), M436.
  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. (2023). Novel Aspects on Chemistry and Biochemistry, 3, 1-10.
  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022). Cosmetic Ingredient Review.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2023). Current Topics in Medicinal Chemistry, 23(18), 1639-1653.
  • New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. (2017). Journal of Applicable Chemistry, 6(4), 629-635.

Sources

4-chloro-2-aminomethylphenol derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-chloro-2-aminomethylphenol derivatives, a critical class of phenolic Mannich bases. Unlike simple Schiff bases (imines), these compounds feature a reduced, saturated methylene bridge (


), imparting distinct chemical stability and reactivity profiles.

These derivatives serve as high-value intermediates in two primary sectors:

  • Medicinal Chemistry: As precursors for "Salan" ligands used in cytotoxic titanium complexes and as standalone antimicrobial agents.

  • Catalysis: As ligands for Group 4 metals (Ti, Zr) in the stereoselective ring-opening polymerization (ROP) of lactides.

Part 1: Chemical Architecture & Synthesis[1]

The Mannich Reaction Mechanism

The synthesis of 4-chloro-2-aminomethylphenol derivatives relies on the Mannich reaction , a three-component condensation involving 4-chlorophenol, formaldehyde (HCHO), and a secondary amine (or diamine).[1]

Key Mechanistic Insight: The reaction proceeds via an Eschenmoser salt (iminium ion) intermediate.[2][3] The electron-rich phenol ring acts as the nucleophile.[2][3] Due to the directing effect of the hydroxyl group (-OH) and the blocking chlorine at the para position (C4), substitution occurs exclusively at the ortho position (C2), ensuring high regioselectivity.

MannichMechanism cluster_conditions Critical Conditions HCHO Formaldehyde (HCHO) Iminium Iminium Ion (H2C=NR2+) HCHO->Iminium Acid Cat. - H2O Amine Sec. Amine (HNR2) Amine->Iminium Phenol 4-Chlorophenol Transition Transition State (Ortho-Attack) Phenol->Transition Iminium->Transition Electrophilic Attack Product 4-Chloro-2- aminomethylphenol Transition->Product Re-aromatization Note1 Solvent: Ethanol/Benzene Note2 Temp: Reflux (2-24h)

Caption: Mechanism of ortho-selective aminomethylation of 4-chlorophenol via iminium ion attack.

Synthetic Protocols
Protocol A: Synthesis of Mono-Mannich Bases (e.g., Morpholine Derivative)

Target: 4-chloro-2-(morpholinomethyl)phenol Application: Antimicrobial screening, chelating ligand precursor.

  • Reagents:

    • 4-Chlorophenol (10 mmol, 1.28 g)

    • Morpholine (10 mmol, 0.87 mL)

    • Formaldehyde (37% aq., 10 mmol, 0.81 mL)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve 4-chlorophenol in ethanol in a round-bottom flask.

    • Cool to 0–5°C in an ice bath.

    • Add morpholine dropwise, followed by formaldehyde.[2][3] Note: Adding amine before formaldehyde minimizes polymer formation.

    • Stir at room temperature for 1 hour, then reflux for 4–6 hours.

    • Workup: Remove solvent under reduced pressure.[2][3][4] The residue is typically an oil or solid. Recrystallize from ethanol/hexane.

  • Validation:

    • IR: Disappearance of C=O (aldehyde) and appearance of C-N stretch (~1180 cm⁻¹).

    • ¹H NMR: Distinct singlet for Ar-CH ₂-N methylene protons at δ ~3.6–3.8 ppm.

Protocol B: Synthesis of "Salan" Ligands (Bis-Mannich Condensation)

Target:


-bis(5-chloro-2-hydroxybenzyl)ethylenediamine
Application:  Precursor for Titanium(IV) anticancer complexes.
  • Reagents:

    • 4-Chlorophenol (2 equiv.)

    • 
      -Ethylenediamine (1 equiv.)[5]
      
    • Formaldehyde (2 equiv.)

  • Procedure:

    • Mix reagents in ethanol.

    • Reflux for 24 hours to ensure double condensation.

    • Purification: The product often precipitates upon cooling. Filter and wash with cold ethanol.[2]

    • Yield: Typically 70–85%.

Part 2: Pharmacological & Industrial Applications[7][8]

"Salan" Titanium Complexes in Oncology

Derivatives of 4-chloro-2-aminomethylphenol are the structural backbone of Salan Titanium(IV) complexes . Unlike the hydrolytically unstable titanocene dichloride, Salan-Ti complexes exhibit hydrolytic stability and high cytotoxicity against solid tumors.

Mechanism of Action: These complexes are non-metallocene agents. They undergo hydrolysis in the biological environment to release the cytotoxic titanium species, which interacts with transferrin and DNA, inducing apoptosis.

Table 1: Comparative Cytotoxicity of Salan-Ti Complexes (Data synthesized from representative Salan-Ti literature [1, 5])

CompoundLigand Substituent (R)Cell LineIC₅₀ (µM)Activity Profile
Salan-Ti-Cl₂ 4-Cl, 6-HHT-29 (Colon)12.5High
Salan-Ti-Cl₂ 4-Cl, 6-HHeLa (Cervical)15.2Moderate
Salan-Ti-(OiPr)₂ 4-Me, 6-tBuHT-29>50Low (Steric hindrance)
Cisplatin (Control)HT-298.1Standard

> Insight: The 4-chloro substituent (electron-withdrawing) enhances the Lewis acidity of the Ti center compared to alkyl substituents, potentially improving hydrolytic activation rates.

Catalytic Polymerization

Magnesium and Titanium complexes of these ligands are potent initiators for the Ring-Opening Polymerization (ROP) of rac-lactide to produce polylactide (PLA), a biodegradable plastic.

  • Stereocontrol: The bulky aminomethyl arms create a chiral pocket, allowing for the production of isotactic PLA from racemic monomer mixtures.

  • Activity: Electron-withdrawing groups (like 4-Cl) on the phenol can decrease catalytic activity compared to electron-donating groups (4-Me), suggesting a tunable electronic lever for catalyst design [2].

Part 3: Structure-Activity Relationship (SAR)

The biological and catalytic efficacy of these derivatives is strictly governed by the substituents on the nitrogen and the phenolic ring.

SAR Core 4-Chloro-2-aminomethylphenol Scaffold N_Sub Nitrogen Substituents (R) Core->N_Sub Ring_Sub Phenolic Ring (C4-Cl) Core->Ring_Sub Bioavail Bioavailability & Solubility N_Sub->Bioavail Morpholine/Piperidine increase solubility Chelation Metal Chelation (Ti, Mg, Cu) N_Sub->Chelation Diamines (Ethylenediamine) enable tetradentate binding Ring_Sub->Chelation Electron-withdrawing Cl increases Metal Lewis Acidity Lipophil Lipophilicity (Membrane Permeability) Ring_Sub->Lipophil Cl atom increases logP vs. H or OH

Caption: SAR map highlighting how N-substitution dictates application (drug vs. ligand) and Cl-substitution tunes electronics.

References

  • Synthesis of Salan Ligands and Titanium Complexes. ResearchGate. "Synthesis of the salan ligands and titanium salan complexes."

  • Magnesium Complexes Supported by Salan-like Ligands. Dalton Transactions. "Magnesium complexes supported by salan-like ligands: Synthesis, characterization and their application in the ring-opening polymerization of rac-lactide."

  • Mannich Reaction with Phenols: Technical Guide. BenchChem. "The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History."

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Molecules (MDPI). "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues."

  • Titanium Salan Complexes in Catalysis. PMC. "Synthesis and Application of New Salan Titanium Complexes in the Catalytic Reduction of Aldehydes."

Sources

Beyond Nomenclature: The Synthesis and Medicinal Utility of Aminomethylphenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the aminomethylphenol derivative 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol . This document is structured to serve researchers in medicinal chemistry and drug discovery, moving from fundamental nomenclature to synthesis, characterization, and therapeutic potential.

Case Study: 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

Structural Deconstruction & IUPAC Nomenclature

Precise nomenclature is the bedrock of chemical communication. While the string 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol may appear complex, it follows a strict hierarchical logic dictated by IUPAC rules for polyfunctional aromatics.

Hierarchical Analysis

To validate the name, we must deconstruct the molecule based on functional group priority:

  • Principal Functional Group: The molecule contains both a hydroxyl group (-OH) and a secondary amine (-NH-). Per IUPAC priority rules, Phenols > Amines . Thus, the parent structure is Phenol (Benzenol), and the carbon bonded to the -OH is automatically assigned position C1 .

  • Substituent Numbering:

    • The aromatic ring has a Chlorine at C4 .

    • The complex nitrogen-containing chain is at C2 (ortho position).

  • Complex Substituent Breakdown (Position 2):

    • The group attached to C2 is a methyl group: -CH₂-.

    • Attached to this methyl is an amino group: -NH-.

    • Attached to the amine is a 2-methylbenzyl group: -CH₂-(C₆H₄)-CH₃.

    • Note: "Benzyl" is a retained IUPAC name for phenylmethyl.

    • Assembly: 2-{ [(2-methylbenzyl) amino] methyl }

Systematic vs. Semi-Systematic

While the provided name is correct and widely accepted, a purely systematic naming convention (avoiding "benzyl") would be: 4-Chloro-2-[({[(2-methylphenyl)methyl]amino}methyl)]phenol

The use of "benzyl" reduces nesting depth, improving readability without sacrificing specificity.

ComponentFragment StructurePriority/Role
Parent Phenol (C₆H₅OH)High (Suffix: -ol)
Substituent 1 Chloro (-Cl)Low (Prefix)
Substituent 2 Aminomethyl (-CH₂-NH-)Linker
Distal Group 2-MethylbenzylLipophilic Tail

Synthetic Pathway: The Mannich Reaction

The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a classic application of the Mannich Reaction . This three-component condensation involves an active hydrogen compound (phenol), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine.[1]

Reaction Mechanism & Causality

The reaction relies on the ortho-directing power of the phenolic hydroxyl group.

  • Iminium Ion Formation: Formaldehyde condenses with 2-methylbenzylamine to form a reactive iminium ion intermediate.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich phenol ring attacks the electrophilic iminium ion.

  • Regioselectivity: Substitution occurs predominantly at the ortho position (C2) rather than para (C4) because the C4 position is blocked by Chlorine. If C4 were open, a mixture of ortho and para products would result.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points to minimize bis-substitution byproducts.

MannichSynthesis Reagents Reagents: 4-Chlorophenol Formaldehyde (37% aq) 2-Methylbenzylamine Iminium Intermediate: Iminium Ion Formation Reagents->Iminium Condensation Reflux Reaction: Reflux in EtOH (80°C) 4-6 Hours Iminium->Reflux + Phenol Workup Workup: Solvent Evaporation Acid-Base Extraction Reflux->Workup Cool to RT Crystallization Purification: Recrystallization (EtOH/Ether) Workup->Crystallization Crude Oil Product Final Product: 4-Chloro-2-{[(2-methylbenzyl)... ]methyl}phenol Crystallization->Product >95% Purity

Figure 1: Step-wise synthetic workflow for the Mannich condensation of 4-chlorophenol derivatives.

Validated Protocol

Objective: Synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol (Target: 10 mmol scale).

  • Preparation: Dissolve 2-methylbenzylamine (10 mmol) in Ethanol (20 mL).

  • Activation: Add Formaldehyde (37% aq. solution, 11 mmol) dropwise at 0°C. Stir for 15 min to generate the iminium species in situ.

  • Addition: Add 4-Chlorophenol (10 mmol) dissolved in Ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with water (remove unreacted formaldehyde).

    • Critical Step: If the product is an oil, convert to the Hydrochloride salt by bubbling HCl gas or adding ethereal HCl to precipitate the solid.

  • Purification: Recrystallize from Ethanol/Diethyl Ether to remove any bis-Mannich byproducts.

Physicochemical Profiling & Characterization

For drug development, understanding the physicochemical properties is as vital as the synthesis. This molecule exhibits "bifunctional" behavior due to the acidic phenol and basic amine.

Predicted Spectral Data (Self-Validation)

To confirm the identity of the synthesized product, the following spectral signatures must be present:

TechniqueSignalAssignmentStructural Validation
¹H NMR δ 10.5 ppm (s, 1H)Phenolic -OHConfirms phenol integrity (often broad/exchangeable).
¹H NMR δ 3.8 - 4.0 ppm (s, 2H)Ar-CH₂ -NDiagnostic singlet for the Mannich methylene bridge.
¹H NMR δ 2.3 ppm (s, 3H)Ar-CH₃ Methyl group on the benzyl ring.
IR 3300-3400 cm⁻¹O-H StretchBroad band indicating hydrogen bonding.
MS (ESI) [M+H]⁺ ≈ 262.1Molecular IonConsistent with C₁₅H₁₆ClNO.
Lipophilicity and pKa
  • pKa (Phenol): ~9.4 (slightly more acidic than unsubstituted phenol due to the electron-withdrawing Cl at para position).

  • pKa (Amine): ~8.0 (lowered by the inductive effect of the nearby aromatic rings).

  • LogP: Estimated at 3.5 - 4.[2]0. The molecule is highly lipophilic, suggesting good membrane permeability but potentially poor aqueous solubility at neutral pH.

    • Formulation implication: This compound will likely require salt formation (e.g., Hydrochloride or Mesylate) for bioavailability studies.

Therapeutic Applications & Mechanism of Action

Mannich bases of phenols are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry.

Antimicrobial & Cytotoxic Potential

Research into analogous structures (e.g., 4-chloro-2-(aminomethyl)phenols) suggests two primary mechanisms of action:[3]

  • Chelation: The O-C-C-N motif acts as a bidentate ligand. It can chelate essential metal ions (Fe²⁺, Cu²⁺) required by bacterial metalloenzymes, effectively inhibiting bacterial growth.

  • Mitochondrial Uncoupling: Lipophilic phenols can act as proton shuttles across the inner mitochondrial membrane, disrupting oxidative phosphorylation in pathogenic fungi or cancer cells.

Ligand Chemistry

The specific arrangement of the Nitrogen and Oxygen atoms allows this molecule to form stable complexes with transition metals.

  • Coordination Mode: N,O-donor ligand.

  • Utility: Precursor for salen-type ligands (if dimerized) or as a tridentate ligand if the "R" group on the nitrogen contained another donor atom (e.g., pyridine).

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred Names. IUPAC.[4][5][6][7][8][9][10] [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry, 89, 743-816. [Link]

  • Biava, M., et al. (1999).[11] Synthesis and antimicrobial activity of new Mannich bases.[12][13] Bioorganic & Medicinal Chemistry Letters, 9(20), 2983-2988. [Link]

  • PubChem Compound Summary. (2024). 4-Chloro-2-(aminomethyl)phenol derivatives.[3][7][14][15][16] National Center for Biotechnology Information. [Link]

Sources

Structural Analogs of N-(2-methylbenzyl)-5-chloro-2-hydroxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural analogs of N-(2-methylbenzyl)-5-chloro-2-hydroxybenzylamine , a secondary amine scaffold belonging to the class of N-substituted salicylamines .

This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a privileged pharmacophore for ion channel modulation, metalloenzyme inhibition, and antimicrobial development.[1][2]

Executive Summary & Compound Identity

N-(2-methylbenzyl)-5-chloro-2-hydroxybenzylamine (CAS: 1183115-88-9) represents a versatile chemical scaffold characterized by a 4-chlorophenol "head" linked via a secondary aminomethyl bridge to a 2-methylphenyl "tail".[2]

This structure is a reduced form of a Schiff base (salicylaldimine) and serves as a critical building block in the synthesis of ligands for metalloenzymes and modulators of calcium-activated potassium channels (e.g., KCa3.1).[1][2] Its structural analogs are widely explored for their ability to chelate transition metals (Cu²⁺, Zn²⁺) and mimic peptide transition states.[2]

Chemical Identity
PropertyDetail
IUPAC Name 4-Chloro-2-({[(2-methylphenyl)methyl]amino}methyl)phenol
Common Class N-substituted Salicylamine / Reduced Salicylaldimine
Molecular Formula C₁₅H₁₆ClNO
Molecular Weight 261.75 g/mol
Key Pharmacophore 2-Hydroxybenzylamine (Salicylamine)
pKa (Calc.) Phenol: ~9.5

Structural Analysis & Chemical Space

The molecule can be dissected into three functional regions, each governing specific biological interactions.[2] Understanding these regions is essential for designing effective analogs.[2]

The Scaffold Architecture
  • Region A (The Head): 5-Chloro-2-hydroxybenzyl [2][3][4][5]

    • Role: Acts as the primary anchor.[1][2] The phenolic hydroxyl (OH) and the secondary amine (NH) often form an intramolecular hydrogen bond (pseudo-six-membered ring), mimicking a planar transition state.[2]

    • Electronic Effect: The 5-chloro substituent increases the acidity of the phenol (lowering pKa) and enhances lipophilicity (ClogP).[2]

  • Region B (The Linker): Aminomethyl (-CH₂-NH-CH₂-) [2]

    • Role: Provides rotational freedom.[1][2] Unlike its rigid imine precursor (Schiff base), the reduced amine allows the molecule to adopt non-planar conformations to fit into hydrophobic pockets.[2]

  • Region C (The Tail): 2-Methylbenzyl [2][6]

    • Role: A hydrophobic moiety that targets allosteric pockets.[1][2] The ortho-methyl group introduces steric bulk, restricting rotation and potentially locking the conformation for receptor selectivity.[1][2]

Synthesis Strategies

The synthesis of N-(2-methylbenzyl)-5-chloro-2-hydroxybenzylamine and its analogs typically follows a robust Reductive Amination pathway.[2] This protocol is preferred over direct alkylation due to higher yields and fewer side products (e.g., over-alkylation).[2]

Primary Route: Reductive Amination

This "Self-Validating" protocol ensures the formation of the secondary amine without quaternary salt contamination.[2]

Step 1: Imine Formation (Schiff Base Condensation)

  • Reactants: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq) + 2-Methylbenzylamine (1.0 eq).[2]

  • Conditions: Methanol or Ethanol, Reflux, 2–4 hours.[1][2]

  • Observation: Formation of a yellow precipitate (Schiff base) indicates reaction progress.[1][2]

  • Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.[1][2]

Step 2: Reduction

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 eq).[1][2]

  • Conditions: Add slowly at 0°C, then stir at RT for 2–12 hours.

  • Workup: Quench with dilute HCl (careful of pH to avoid cleaving the amine), neutralize with NaHCO₃, extract with EtOAc.

  • Validation: Disappearance of the imine stretch (~1630 cm⁻¹) and appearance of NH stretch (~3300 cm⁻¹) in IR; shift of benzylic protons in ¹H NMR.[2]

Visualization of Synthesis Logic

The following diagram outlines the synthetic flow and key decision points for generating analogs.

Synthesis_Pathway cluster_0 Core Workflow Start 5-Chloro-2-hydroxy benzaldehyde Imine Intermediate Schiff Base (Imine) Start->Imine Condensation (MeOH, Reflux) Amine 2-Methyl benzylamine Amine->Imine Product Target: N-(2-methylbenzyl)-5-chloro -2-hydroxybenzylamine Imine->Product Reduction (NaBH4) Analog1 Analog A: Amide Linker (Acylation) Product->Analog1 Acyl Chloride (DCM, TEA) Analog2 Analog B: Tertiary Amine (Reductive Alkylation) Product->Analog2 HCHO / NaBH3CN

Caption: Figure 1: Step-wise reductive amination pathway for the synthesis of the scaffold and divergence points for amide/tertiary amine analogs.

Structure-Activity Relationship (SAR)[2]

Modifying the core scaffold alters biological activity, particularly for targets like the KCa3.1 channel (Gardos channel) or Metalloenzymes (e.g., Tyrosinase).[1][2]

SAR Matrix

The following table summarizes the impact of structural modifications based on general medicinal chemistry principles for this pharmacophore.

RegionModificationEffect on ActivityRationale
Phenol (Head) Remove 2-OHLoss of Activity The OH is critical for H-bonding or metal chelation.[2]
Phenol (Head) 5-Cl → 5-FMaintained/Altered Fluorine changes metabolic stability and pKa but keeps lipophilicity similar.[2]
Phenol (Head) 5-Cl → 5-NO₂Increased Acidity Strong electron withdrawal lowers pKa of phenol; may increase metal binding affinity.[2]
Linker -NH- → -N(Me)-Variable Tertiary amines lose the H-bond donor capability; may improve permeability but reduce potency if NH is a contact point.[2]
Linker -NH- → -NH-CO-Functional Switch Converts amine to Amide (Salicylamide).[2] Often changes target from channel blocker to antiviral (e.g., RSV inhibitors).[2]
Benzyl (Tail) 2-Me → 4-MeLoss of Selectivity The ortho-methyl (2-Me) provides a specific twist/steric lock.[2] Para-substitution flattens the tail conformation.[2]
SAR Visualization

The diagram below maps the functional consequences of modifying specific sites on the scaffold.

SAR_Map Core N-(2-methylbenzyl)-5-chloro -2-hydroxybenzylamine Head_Mod Phenol Modifications (Metal Chelation Site) Core->Head_Mod Linker_Mod Linker Modifications (Flexibility/H-Bond) Core->Linker_Mod Tail_Mod Tail Modifications (Hydrophobic Pocket) Core->Tail_Mod Outcome_Head Remove OH: Inactive Change Cl->NO2: High Affinity Head_Mod->Outcome_Head Outcome_Linker Amide: Antiviral Activity N-Me: Reduced Potency Linker_Mod->Outcome_Linker Outcome_Tail 2-Me (Ortho): Steric Lock 4-Me (Para): Loss of Fit Tail_Mod->Outcome_Tail

Caption: Figure 2: Structure-Activity Relationship (SAR) map highlighting critical regions for modification and their predicted biological impact.

Biological Characterization & Applications

While the specific compound (CAS 1183115-88-9) is often a library standard, its structural class is validated in several therapeutic areas.[2]

Ion Channel Modulation (KCa3.1)

Analogs of 2-hydroxybenzylamine are known blockers of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1).[2]

  • Mechanism: The lipophilic tail (2-methylbenzyl) inserts into the pore or an allosteric site, while the polar head (phenol/amine) interacts with the channel vestibule.[1][2]

  • Application: Sickle cell disease (preventing dehydration of erythrocytes) and immunosuppression.[1][2]

Metalloenzyme Inhibition

The N-C-C-O motif is a classic chelator.[1][2]

  • Tyrosinase Inhibition: The scaffold mimics tyrosine and chelates the binuclear copper active site, preventing melanin formation.[1][2]

  • Urease Inhibition: Salicylamine derivatives coordinate with the Nickel (Ni²⁺) center of urease, serving as potential treatments for H. pylori infections.[1][2]

Antiviral Activity (Amide Analogs)

It is crucial to distinguish the amine (reduced) from the amide (oxidized).[1][2]

  • Amide Form: N-(2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives (e.g., Niclosamide analogs) are potent inhibitors of RSV and Adenovirus .[2]

  • Amine Form: Generally lacks this specific antiviral potency but gains activity against bacterial targets via membrane disruption or iron chelation.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Determination of pKa and LogP

To validate the compound for drug-likeness, experimental determination of physicochemical properties is required.[1][2]

  • Potentiometric Titration: Dissolve 5 mg of compound in water/methanol (1:1). Titrate with 0.1 M HCl and 0.1 M NaOH.

  • Validation: The Phenolic OH should show an inflection point at pH ~9.[2]5. The Ammonium NH⁺ should show an inflection at pH ~8.8.[2]

Protocol B: Metal Chelation Assay (Cu²⁺)
  • Setup: Prepare a 100 µM solution of the compound in Ethanol.

  • Addition: Add equimolar CuCl₂ (aqueous).[1][2]

  • Observation: A color change (usually green to brown/purple) and a bathochromic shift in the UV-Vis spectrum (300–400 nm range) confirms bidentate or tridentate chelation.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary for CID 5276296 (Related Analog). National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Tosh, D. K., et al. (2012).[1][2] (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists.[2] Journal of Medicinal Chemistry.[2] (Discusses 5-chloro-2-hydroxybenzylamine intermediates). Retrieved from [Link]

  • Li, Y., et al. (2020).[1][2] Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.[2] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of 2-Substituted 4-Chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 4-chlorophenol, particularly those with substitutions at the 2-position, represent a class of phenolic compounds with significant and diverse biological activities. These activities are largely dictated by the nature of the substituent group, which modulates the molecule's electronic properties, lipophilicity, and steric profile. This guide provides an in-depth exploration of the primary biological activities associated with these compounds—antimicrobial, antioxidant, and anticancer effects. For each area, we will delve into the mechanistic underpinnings, present field-proven experimental protocols for evaluation, and discuss the structure-activity relationships that govern efficacy. This document is intended for researchers and drug development professionals seeking to understand and harness the therapeutic potential of these versatile scaffolds.

Introduction: The 4-Chlorophenol Scaffold

The 4-chlorophenol core is a halogenated aromatic alcohol.[1] The presence of a chlorine atom at the para-position and a hydroxyl group on the benzene ring makes it a precursor for a variety of more complex molecules.[1] These derivatives are noted for their environmental persistence and potential toxicity, which paradoxically, also hints at their potent bioactivity.[2][3][4] The introduction of a substituent at the 2-position (ortho to the hydroxyl group) can profoundly influence the compound's interaction with biological targets, leading to a spectrum of effects ranging from antimicrobial to cytotoxic. This guide will focus on the systematic evaluation of these effects.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties.[5][6][7] The activity of 2-substituted 4-chlorophenol derivatives stems from their ability to disrupt microbial cell structures and metabolic processes.[6][8]

Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of the microbial cell membrane.[6][8][9] The hydroxyl group is crucial for this activity, while the overall lipophilicity of the molecule, influenced by the 2-substituent, determines its ability to partition into the lipid bilayer. Once integrated, these molecules can:

  • Increase Membrane Permeability: Leading to the leakage of essential intracellular components like ions and ATP.[6][8]

  • Inhibit Membrane-Bound Enzymes: Such as those involved in energy production and transport.

  • Denature Proteins: The phenolic hydroxyl group can form hydrogen bonds with proteins, leading to their denaturation and loss of function.[8]

  • Generate Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to damage of DNA, proteins, and lipids.[8][9]

Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria, which possess an outer membrane that can act as an additional barrier.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound.[10][11] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[10][11][12]

Objective: To determine the MIC of 2-substituted 4-chlorophenol derivatives against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Test compounds (2-substituted 4-chlorophenol derivatives)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[12]

  • Spectrophotometer (Microplate reader)

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.[12][13]

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[12]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11][12]

Data Presentation

The results of an MIC assay are typically presented in a tabular format.

Compound2-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 -H (4-Chlorophenol)>256>256
2a -CH3128256
2b -NO264128
2c -Br3264
Ciprofloxacin (Control)0.50.25

Note: Data are hypothetical for illustrative purposes.

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis Stock Compound Stock Solution SerialDilution Serial Dilution in 96-Well Plate Stock->SerialDilution Inoculum Bacterial Inoculum (0.5 McF) Inoculate Inoculate Wells Inoculum->Inoculate Media Growth Media (CAMHB) Media->SerialDilution SerialDilution->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[14] The presence and nature of substituents on the aromatic ring can significantly modulate this activity.

Mechanism of Action

The antioxidant capacity of 2-substituted 4-chlorophenols is governed by the stability of the resulting phenoxyl radical after hydrogen donation. Key structural features influencing this are:

  • Electron-Donating Groups: Substituents at the ortho or para positions that can donate electrons (e.g., alkyl, methoxy groups) stabilize the phenoxyl radical through resonance, thereby enhancing antioxidant activity.

  • Steric Hindrance: Bulky groups at the 2-position can sterically hinder the hydroxyl group, which may decrease its ability to donate a hydrogen atom.

  • Intramolecular Hydrogen Bonding: Certain 2-substituents can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can increase the O-H bond dissociation energy and potentially reduce antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen the antioxidant activity of compounds.[15][16] It measures the ability of a compound to scavenge the stable DPPH free radical.

Objective: To evaluate the free radical scavenging activity of 2-substituted 4-chlorophenol derivatives.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol[15]

  • Ascorbic acid or Trolox (positive control)[17]

  • UV-Vis Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[17]

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a test tube or cuvette, add a specific volume of the test compound solution to the DPPH solution.[17] A typical ratio is 40 µL of sample to 2.96 mL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[17][18]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15][17] The discoloration from violet to yellow indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[17]

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Generally, the antioxidant activity of phenolic compounds increases with the number of hydroxyl groups.[16] For 2-substituted 4-chlorophenols, SAR studies often reveal that:

  • Electron-donating substituents (e.g., -CH3, -OCH3) at the 2-position enhance activity compared to the parent 4-chlorophenol.

  • Electron-withdrawing substituents (e.g., -NO2, -CN) tend to decrease antioxidant activity by destabilizing the phenoxyl radical.

  • The position of the substituent is critical; ortho and para positions generally have a more significant impact on activity than the meta position.[14]

Compound2-SubstituentDPPH Scavenging IC50 (µM)
1 -H (4-Chlorophenol)>500
3a -OCH3150
3b -t-butyl85
3c -NO2>1000
Ascorbic Acid (Control)25

Note: Data are hypothetical for illustrative purposes.

Anticancer Activity

Certain halogenated phenolic structures have shown promise as anticancer agents.[19][20][21] Derivatives of 4-chlorophenol have been investigated for their cytotoxic effects against various cancer cell lines.[22]

Potential Mechanisms of Action

The anticancer activity of these derivatives can be multifaceted, involving:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through modulation of key signaling pathways (e.g., caspase activation).

  • Enzyme Inhibition: Some derivatives may act as inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[20]

  • Generation of ROS: Similar to their antimicrobial action, these compounds can induce high levels of oxidative stress within cancer cells, leading to cytotoxicity.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell division.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[23][24] It measures the metabolic activity of cells, which is an indicator of their health.[23]

Objective: To evaluate the cytotoxic effect of 2-substituted 4-chlorophenol derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[23][25] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[23] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23][25]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship Diagram

Anticancer_Mechanism cluster_cellular Cellular Effects cluster_outcome Biological Outcomes Compound 2-Substituted 4-Chlorophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) Compound->Enzyme Membrane Mitochondrial Membrane Disruption Compound->Membrane Apoptosis Induction of Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest Enzyme->CellCycleArrest Membrane->Apoptosis Cytotoxicity Cytotoxicity & Reduced Viability Apoptosis->Cytotoxicity CellCycleArrest->Cytotoxicity

Caption: Interrelated mechanisms of anticancer activity.

Conclusion and Future Directions

2-substituted 4-chlorophenol derivatives are a versatile class of compounds with demonstrable antimicrobial, antioxidant, and anticancer properties. The biological activity is intricately linked to the physicochemical properties of the substituent at the 2-position, offering a rich field for structure-activity relationship studies. The standardized protocols provided in this guide serve as a robust framework for the systematic evaluation of new analogues. Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity, exploring synergistic combinations with existing drugs, and conducting in-depth mechanistic studies to fully elucidate their modes of action and therapeutic potential.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

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  • Main mechanisms of antimicrobial activity of phenolic compounds. - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

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  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (2025, May 26). MDPI. Retrieved February 24, 2026, from [Link]

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  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles - ResearchGate. (2017, August 2). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 4-Chlorophenol - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Chlorophenols and other related derivatives of environmental concern - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - ResearchGate. (2026, January 24). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (2022, February 21). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Precision Chemoinformatics: Navigating CAS for Chlorophenol Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore & The Challenge

Chlorophenol Mannich bases represent a critical scaffold in medicinal chemistry and industrial materials science. Formed via the condensation of a chlorophenol, formaldehyde, and an amine (primary or secondary), these compounds introduce a hydrophilic aminomethyl group (


) onto a lipophilic halogenated aromatic ring. This modification significantly alters physicochemical properties (logP, pKa), enhancing bioavailability for targets ranging from antimicrobial agents to corrosion inhibitors.

The Search Challenge: Searching for this class in the Chemical Abstracts Service (CAS) databases (accessed via SciFinder-n or STNext) is deceptively complex due to:

  • Regiochemistry: The aminomethyl group can attach ortho or para to the hydroxyl group, depending on the position of the chlorine atom.

  • Nomenclature Variance: Text searches fail because "Mannich base" is rarely part of the systematic name (e.g., 2-((dimethylamino)methyl)-4-chlorophenol).

  • Structural Noise: Without precise query constraints, search algorithms may retrieve ethers, esters, or fused-ring systems (e.g., benzoxazines) that share the same connectivity but differ in chemical nature.

Strategic Framework: From Structure to Dataset

To ensure high recall (finding all relevant compounds) and high precision (filtering out noise), a multi-tiered search strategy is required.

The Search Decision Matrix

The following workflow illustrates the logical progression from a broad query to a refined dataset.

SearchStrategy Start Target: Chlorophenol Mannich Base TextSearch Text Search? (Keywords) Start->TextSearch StructSearch Structure Search (Substructure) Start->StructSearch Direct Path Decision High Noise? (Systematic Names) TextSearch->Decision Refine1 Lock Ring Atoms (Prevent Fusion) StructSearch->Refine1 Decision->StructSearch Yes (Recommended) Refine2 Define H-Counts (Prevent Ethers) Refine1->Refine2 Markush Patent Markush (Generic Claims) Refine2->Markush For IP/Patents FinalSet Final Dataset (Prep/Bio Roles) Refine2->FinalSet For Synthesis

Figure 1: Decision matrix for isolating chlorophenol Mannich bases. Note the critical pivot from text to structure searching to avoid nomenclature pitfalls.

Technical Deep Dive: Structure-Based Searching Protocols

As a Senior Scientist, I strongly advise against relying solely on text queries. The following protocol utilizes the Substructure Search (SSS) module within CAS SciFinder-n or STNext.

Protocol: Constructing the Query Scaffold

Objective: Retrieve all derivatives of phenol containing a chlorine atom and an aminomethyl group, while excluding unwanted fused rings.

Step-by-Step Methodology:

  • Draw the Core:

    • Launch the CAS Draw editor.[1]

    • Draw a benzene ring.

    • Add a Hydroxyl group (-OH) to define the phenol.

    • Crucial Constraint: Right-click the Oxygen atom and set Hydrogen Count = 1.

      • Causality: If left unspecified, the system will retrieve ethers (O-alkyl) or esters (O-acyl), which are not Mannich bases.

  • Define the Mannich Tail:

    • Draw a bond from the ring (ortho or para position) to a Carbon atom (methylene bridge).

    • Draw a bond from that Carbon to a Nitrogen atom.

    • Amine Variability: If you are interested in any amine (primary, secondary, tertiary, cyclic), leave the Nitrogen open or attach generic "R" groups. If looking for specific amines (e.g., dimethylamine), draw them explicitly.

  • Position the Chlorine (The Variable Pointer):

    • Do not attach Chlorine to a fixed position unless you only want that specific isomer.

    • Technique: Use the "Variable Attachment Point" tool.[2][3]

      • Draw a Chlorine atom disconnected from the ring.

      • Select the Chlorine and the remaining open ring positions (positions 3, 4, 5, 6).

      • Select "Group Attachment" (or similar tool depending on the editor version).

    • Result: This queries for a chlorine atom at any available position on the ring.

  • Locking the Ring (Ring Fusion Prevention):

    • Select all Carbon atoms in the benzene ring.

    • Set Ring Bond Count or Substitution attributes to "As Drawn" or "No Fusion".

    • Causality: Without this, your search will retrieve naphthols, quinolines, or benzoxazines where the "chlorophenol" pattern is embedded inside a larger polycyclic system.

Mechanistic Context for Reaction Searches

When searching for synthesis methods ("Preparation" role), understanding the reaction pathway helps in refining queries. The reaction proceeds via an electrophilic aromatic substitution.

MannichMechanism Amine Sec. Amine (H-NR2) Iminium Iminium Ion (Electrophile) Amine->Iminium + HCHO - H2O HCHO Formaldehyde (HCHO) HCHO->Iminium Phenol Chlorophenol (Nucleophile) Transition Transition State (EAS) Phenol->Transition Ortho/Para Attack Iminium->Transition Product Mannich Base (Aminomethyl-chlorophenol) Transition->Product - H+

Figure 2: The Mannich reaction pathway.[4] The formation of the Iminium Ion is the rate-determining step for the electrophilic attack on the chlorophenol ring.

Data Analysis & Refining Results

Once the structure search is executed, you will likely retrieve a large dataset (1,000+ substances). Use CAS Roles to filter effectively.[5]

Comparative Analysis of Search Methods

The table below summarizes why the Structure Search protocol described above is superior to other methods.

Search MethodPrecisionRecallCommon Pitfalls
Keyword Search LowLowMisses systematic names; retrieves irrelevant text mentions.
Exact Structure HighVery LowFinds only the specific molecule drawn; misses derivatives.
Substructure (Unrefined) LowHighRetrieves fused rings (quinolines), ethers, and esters.
Substructure (Refined) High High The Gold Standard. Uses H-counts and Ring Locks to isolate the pharmacophore.
Filtering by Role

To extract actionable intelligence, apply the following filters in SciFinder-n:

  • Preparation: Select this role to find synthetic schemes, catalysts, and yields.

    • Tip: Combine with "Reaction" search to map the specific chlorophenol starting materials.

  • Biological Study: Select this to access pharmacological data (MIC values for bacteria, IC50 for cancer lines).

  • Uses: Identifies industrial applications (e.g., "Corrosion Inhibitor", "Antioxidant").

Case Study: 2-((dimethylamino)methyl)-4-chlorophenol

Scenario: A researcher needs to find the synthesis and antibacterial properties of the Mannich base derived from p-chlorophenol and dimethylamine.

Execution Protocol:

  • Input: Draw 4-chlorophenol.

  • Modification: Add a

    
     group at the ortho position (position 2).
    
  • Search Type: Select "Substructure" to find salts (HCl) or "Exact Search" for the free base.

  • Refinement:

    • Filter by Document Type > Patent to check IP landscape.

    • Filter by Concept > Antibacterial Activity to find biological data.

Outcome: This specific search typically yields results linking to the Betti reaction variants and specific patents regarding water treatment biocides.

References

  • CAS SciFinder-n Help. Structure Searching: Drawing and Editing Structures.[6] American Chemical Society.[7] [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[4][8][9] European Journal of Medicinal Chemistry. (Provides biological context for Mannich bases). [Link]

  • CAS STNext. Structure-Based Searching Overview. CAS.[1][2][3][5][6][7][10][11] [Link]

  • Agrawal, A. et al. (2011). Mannich reaction: A versatile method for the synthesis of bioactive compounds.[4][8] Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Guide: A Comprehensive Solubility Profile of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol for Preformulation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a molecule of interest with structural features—a phenolic hydroxyl, a secondary amine, and significant hydrophobic regions—that suggest a complex, pH-dependent solubility profile. This technical guide provides a comprehensive framework for characterizing the solubility of this amphoteric compound. We delve into the theoretical underpinnings of its physicochemical behavior, present robust, step-by-step protocols for determining thermodynamic and biorelevant solubility, and offer insights into interpreting the resulting data. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this API's behavior in aqueous and physiological environments, thereby guiding rational formulation strategies.

Introduction: The Imperative of Solubility Characterization

In the trajectory of drug development, early and accurate characterization of an API's physicochemical properties is paramount. Among these, aqueous solubility stands out as a cornerstone parameter, directly influencing dissolution rate and, consequently, absorption and bioavailability.[1][2] An API must be in solution at the site of absorption to be effective.[2] 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol presents a unique case study due to its amphoteric nature, possessing both an acidic phenolic group and a basic secondary amine. This duality predicts a complex solubility profile that is highly sensitive to the pH of the surrounding environment.

This guide moves beyond mere procedural outlines to provide the scientific rationale behind each experimental step. By understanding the why—the interplay between molecular structure, pH, and physiological media—scientists can not only generate reliable data but also astutely interpret it to de-risk development and accelerate the path to a viable drug product. The objective is to equip researchers with a robust methodology for profiling this compound, from fundamental equilibrium solubility to performance in media that simulate the gastrointestinal tract.[3]

Physicochemical Landscape & Theoretical Framework

A molecule's structure is the blueprint for its physical behavior. An analysis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol reveals key functional groups that govern its solubility.

  • Acidic Phenolic Group (-OH): The hydroxyl group attached to the benzene ring is weakly acidic. In environments with a pH above its pKa, this group will deprotonate to form a negatively charged phenoxide ion. This ionization dramatically increases polarity and, therefore, aqueous solubility.[4][5]

  • Basic Amino Group (-NH-): The secondary amine in the side chain is basic. In environments with a pH below its pKa, it will accept a proton to form a positively charged ammonium cation, which is significantly more water-soluble.

  • Hydrophobic Moieties: The chloro-substituted benzene ring and the 2-methylbenzyl group are nonpolar and lipophilic. These substantial hydrophobic regions contribute to a low intrinsic solubility of the neutral molecule.

This combination of acidic, basic, and hydrophobic features defines the compound as an ampholyte. Its pH-solubility profile is anticipated to be a "U"-shaped curve, with minimum solubility at its isoelectric point (pI) and increased solubility at both low and high pH values.[6]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is crucial for their correct application in drug development.[7]

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the true saturation concentration of the most stable crystalline form of a compound in a specific medium at equilibrium.[8] It is a fundamental, material-sparing property determined under conditions that allow the system to reach its lowest energy state. The shake-flask method is the gold-standard for this determination.[9][10][11]

  • Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate out of an aqueous medium.[12][13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of transient, supersaturated solutions.[14][15] While useful for high-throughput screening in early discovery, thermodynamic solubility is the more definitive measure for preformulation and development.[7][16]

This guide focuses on the rigorous determination of thermodynamic solubility to provide a solid foundation for development decisions.

Methodology for Comprehensive Solubility Profiling

A multi-faceted approach is required to fully characterize the solubility of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol. The following protocols are designed to be self-validating by ensuring equilibrium is reached and that the solid phase is properly handled.

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining equilibrium solubility.[1][9][11] It ensures that an excess of the solid API is equilibrated with the solvent for a sufficient duration to achieve saturation.

dot

G Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_api 1. Weigh Excess API (>2 mg into vial) prep_media 2. Add Solvent (1 mL of specific medium) prep_api->prep_media Ensure solid remains equil 3. Agitate at 37°C (Orbital shaker, 24-48h) prep_media->equil sample 4. Check for Equilibrium (Sample at 24h & 48h) equil->sample separate 5. Separate Solid (Centrifuge, then filter supernatant with 0.22 µm PVDF filter) sample->separate If C₂₄ ≈ C₄₈ analyze 6. Quantify Concentration (Validated HPLC-UV method) separate->analyze

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess of solid 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test medium into the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to maintain a constant temperature of 37 ± 1 °C.[17] Agitate at a speed sufficient to keep the solid suspended without creating a vortex.

  • Equilibrium Confirmation: To ensure equilibrium has been reached, sample the suspension at multiple time points (e.g., 24 and 48 hours). Equilibrium is confirmed when the concentration of the dissolved API does not significantly change between the time points.

  • Sample Processing:

    • Allow the vials to stand briefly to let the majority of the solid settle.

    • Withdraw an aliquot of the supernatant and clarify it. The most robust method is centrifugation followed by filtration of the resulting supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.

  • Quantification: Dilute the clarified filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

pH-Dependent Solubility Profile

To map the compound's behavior across the gastrointestinal tract, the shake-flask protocol should be repeated using a series of buffered media covering the physiological pH range.

Rationale: For an ionizable drug, solubility across the GI pH range is a critical parameter for Biopharmaceutics Classification System (BCS) classification.[8][17] The World Health Organization (WHO) and other regulatory bodies recommend testing at a minimum of pH 1.2, 4.5, and 6.8.[17]

Recommended Media:

  • pH 1.2: Simulated Gastric Fluid (SGF) without enzymes (e.g., 0.1 N HCl).

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer (Simulated Intestinal Fluid, SIF, without enzymes).

  • Additional pH values (e.g., pH 7.4, pH 9.0): To fully characterize the U-shaped curve and identify the pI.

Solubility in Biorelevant Media

Simple aqueous buffers do not account for the solubilizing effects of bile salts and lipids present in the gut. Biorelevant media provide a more physiologically accurate assessment, especially for lipophilic compounds.[18][19][20]

Rationale: The presence of bile salts and lecithin in these media forms micelles, which can incorporate poorly soluble drugs, increasing their apparent solubility and providing a better forecast of in-vivo performance.[18][19]

Recommended Media:

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates conditions in the small intestine before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates conditions after a meal, containing higher concentrations of bile salts and lecithin, reflecting a more potent solubilizing environment.

The shake-flask protocol (Section 3.1) is directly applicable to these media.

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate analysis and comparison. The following tables present illustrative data for 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, based on its predicted chemical properties.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Implication on Solubility
pKa (Phenolic) ~9.5 Becomes ionized and more soluble at pH > 9.5
pKa (Amine) ~5.0 Becomes ionized and more soluble at pH < 5.0
Isoelectric Point (pI) ~7.25 Expected region of minimum aqueous solubility

| LogP | ~4.2 | High lipophilicity, suggesting low intrinsic solubility |

dot

G Diagram 2: pH-Dependent Ionization and Solubility cluster_ph Effect of pH on Molecular State low_ph Low pH (e.g., 1.2) Amine Protonated (+) Phenol Neutral (0) Net Charge: +1 High Solubility neutral_ph Neutral pH (~pI) Amine Neutral (0) Phenol Neutral (0) (Zwitterion minor) Net Charge: ~0 LOWEST Solubility low_ph->neutral_ph pH increases high_ph High pH (e.g., 9.0) Amine Neutral (0) Phenol Deprotonated (-) Net Charge: -1 High Solubility neutral_ph->high_ph pH increases

Caption: Relationship between pH, ionization state, and expected solubility.

Table 2: Illustrative Solubility Data (37°C)

Medium pH Solubility (µg/mL) Interpretation
SGF (Simulated Gastric Fluid) 1.2 150 High solubility due to protonation of the basic amine group.
Acetate Buffer 4.5 45 Solubility decreases as pH approaches the pKa of the amine.
SIF (Simulated Intestinal Fluid) 6.8 5 Low solubility, near the predicted isoelectric point.
Phosphate Buffer 7.4 8 Solubility remains low, close to the intrinsic solubility of the neutral form.
Alkaline Buffer 9.0 90 Solubility increases as the phenolic group begins to deprotonate.
FaSSIF (Fasted State) 6.5 25 Modest increase over buffer due to micellar solubilization.[18][19]

| FeSSIF (Fed State) | 5.0 | 220 | Significant solubility enhancement due to higher bile salt concentration and protonation of the amine.[18][19] |

Interpretation of Results: The illustrative data confirms the predicted "U"-shaped pH-solubility profile. The compound exhibits its lowest solubility in the neutral pH range (6.8-7.4), which corresponds to the environment of the lower small intestine. According to the Biopharmaceutics Classification System (BCS), a drug is "highly soluble" if its highest dose dissolves in ≤250 mL of media across the pH 1.2-6.8 range.[8][17] Given the low solubility at pH 6.8, this compound would likely be classified as "poorly soluble."

The data from biorelevant media is particularly insightful. The significant increase in solubility in FeSSIF suggests a potential for a positive food effect, where co-administration with a meal could enhance absorption.[20] This highlights the necessity of using such media to obtain a more predictive understanding of in-vivo behavior.[3][19]

Conclusion and Implications for Formulation

The comprehensive solubility profile of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol reveals it to be a poorly soluble, amphoteric compound with a distinct pH-dependent solubility. The minimum solubility observed in the neutral pH range presents a significant biopharmaceutical challenge that must be addressed through advanced formulation strategies.

The insights gained from this profiling guide the next steps:

  • BCS Classification: The compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.

  • Formulation Strategy: Simple immediate-release formulations are unlikely to achieve adequate bioavailability. Enabling technologies will be required.

  • Enabling Approaches: Given the lipophilic nature and low intrinsic solubility, formulation strategies such as amorphous solid dispersions (which improve kinetic solubility) or lipid-based formulations (which leverage the solubilization observed in FeSSIF) should be prioritized for investigation.[18][21]

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust data package that illuminates the challenges and opportunities associated with 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, enabling a data-driven and scientifically sound approach to its formulation and development.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Baird, J. A., & Taylor, L. S. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

  • Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. (n.d.). Dissolution Technologies. Retrieved February 24, 2026, from [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies. Retrieved February 24, 2026, from [Link]

  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved February 24, 2026, from [Link]

  • Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Biorelevant.com. Retrieved February 24, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 24, 2026, from [Link]

  • Ibekwe, V. C., Fadda, H. M., & Basit, A. W. (2014, June 3). Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Why Biorelevant Solubility Tests Are So Useful. (n.d.). Biorelevant.com. Retrieved February 24, 2026, from [Link]

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013, November 21). USP-NF. Retrieved February 24, 2026, from [Link]

  • Saal, C., & Petereit, A. C. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved February 24, 2026, from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved February 24, 2026, from [Link]

  • Al-Gousous, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 24, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2022, June 15). ProQuest. Retrieved February 24, 2026, from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 24, 2026, from [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

  • Tsume, Y., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved February 24, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Friedman, M., & Jürgens, H. S. (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved February 24, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? (2016, January 2). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 24, 2026, from [Link]

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Methodological & Application

Synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol via Mannich Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Mannich Reaction in Phenolic Chemistry

The Mannich reaction stands as a cornerstone in the edifice of organic synthesis, enabling the aminomethylation of a C-H acidic compound.[1] This three-component condensation reaction, involving an active hydrogen donor, formaldehyde, and a primary or secondary amine, offers a robust and versatile pathway to a diverse array of β-amino carbonyl compounds, known as Mannich bases.[2] A particularly significant application of this reaction lies in the functionalization of phenols. The electron-rich aromatic ring of a phenol, activated by the hydroxyl group, serves as an excellent nucleophile for the electrophilic iminium ion generated in situ from the amine and formaldehyde.[3] This electrophilic aromatic substitution typically results in the introduction of an aminomethyl group at the ortho and para positions relative to the hydroxyl functionality.[4][5]

The resulting phenolic Mannich bases are not merely synthetic curiosities; they are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of the aminomethyl moiety can significantly enhance the biological activity and physicochemical properties of the parent phenol. This application note provides a detailed, in-depth guide for the synthesis of a specific phenolic Mannich base, 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, a molecule of interest for further derivatization in drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous, step-by-step protocol for its synthesis and purification, and outline methods for its characterization.

Reaction Rationale and Strategy

The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol hinges on the strategic selection of reactants and reaction conditions to favor the desired ortho-substitution. The starting material, 4-chlorophenol, possesses two potential sites for electrophilic attack: the two ortho positions to the hydroxyl group. The para position is blocked by the chloro substituent. The hydroxyl group is a potent activating group, directing the incoming electrophile to these ortho positions.

The reaction proceeds via the initial formation of an iminium ion from 2-methylbenzylamine and formaldehyde. This electrophilic species is then attacked by the electron-rich aromatic ring of 4-chlorophenol to yield the target molecule. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.

Physicochemical and Safety Data of Reactants

A thorough understanding of the properties and hazards of all reactants is paramount for a safe and successful synthesis. The following table summarizes key data for the materials used in this protocol.

Reactant Molecular Formula Molecular Weight ( g/mol ) Physical State Key Safety Precautions
4-ChlorophenolC₆H₅ClO128.56White to pink crystalline solid[6]Harmful if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[8]
2-MethylbenzylamineC₈H₁₁N121.18Colorless to slightly yellow liquid[9]Causes severe skin burns and eye damage. Combustible liquid.[4][10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a fume hood.[11]
Formaldehyde (37% aq. solution)CH₂O30.03 (for CH₂O)Colorless liquid with a pungent odorKnown human carcinogen. Toxic by inhalation, ingestion, and skin contact. Causes severe skin and eye irritation.[12] Always handle in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety goggles.
EthanolC₂H₅OH46.07Colorless liquidHighly flammable liquid and vapor. Keep away from heat and open flames.

Experimental Protocol

This protocol details the synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol on a laboratory scale.

Materials and Equipment:

  • 4-Chlorophenol (1.0 eq)

  • 2-Methylbenzylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus (Erlenmeyer flask, Hirsch funnel)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 equivalent) in a sufficient volume of 95% ethanol (approximately 20-30 mL).

  • Addition of Amine: To the stirred solution, add 2-methylbenzylamine (1.0 equivalent) dropwise at room temperature.

  • Addition of Formaldehyde: Cool the reaction mixture in an ice bath. Slowly add formaldehyde (1.1 equivalents of a 37% aqueous solution) dropwise to the cooled and stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is the crude product. Depending on its nature (oily or solid), it can be further purified. If a solid precipitates upon cooling, it can be collected by filtration. If an oil is obtained, it may be induced to crystallize by scratching the flask with a glass rod or by adding a small seed crystal.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanism and Workflow

The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol proceeds through a well-established Mannich reaction mechanism.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-Methylbenzylamine 2-Methylbenzylamine Iminium_Ion N-(2-methylbenzyl)methaniminium ion (Electrophile) 2-Methylbenzylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion + H₂O 4-Chlorophenol 4-Chlorophenol (Nucleophile) Iminium_Ion->4-Chlorophenol Attack at ortho position Product 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol 4-Chlorophenol->Product

Caption: Reaction mechanism for the synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol.

The overall experimental process can be visualized in the following workflow diagram.

G Start Start Reactants Dissolve 4-Chlorophenol in Ethanol Start->Reactants Amine_Addition Add 2-Methylbenzylamine Reactants->Amine_Addition Formaldehyde_Addition Add Formaldehyde (aq.) at <10°C Amine_Addition->Formaldehyde_Addition Reflux Reflux for 4-6 hours Formaldehyde_Addition->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup Remove Solvent (Rotary Evaporator) TLC_Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenol and methylbenzyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl and amine protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the successful synthesis of the target molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups, as well as C-H and C=C stretching of the aromatic rings.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol via the Mannich reaction. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable phenolic Mannich base. The provided information on the reaction mechanism, workflow, and characterization techniques will aid in the successful execution and validation of this synthesis, paving the way for its use in further research and development in the fields of medicinal chemistry and materials science.

References

  • University of California, Berkeley. (2012, August 1). Formaldehyde: Hazards and Precautions. EH&S Fact Sheet No. 49. Retrieved from [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Wikipedia. 4-Chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. In: Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • Wikipedia. Mannich reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Methylbenzylamine. PubChem Compound Summary for CID 6993. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Chlorophenol. PubChem Compound Summary for CID 4684. Retrieved from [Link]

  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Rev. Chim. (Bucharest), 63(5), 522-526.
  • Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2022, June). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Roman, G. (2013). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 58(2-3), 157-164.
  • Roman, G. (2013). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. ResearchGate. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-3), 1334-1339.
  • Organic Chemistry Portal. Mannich Reaction. Retrieved from [Link]

  • University of Babylon. Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

Sources

Reductive amination protocol for 5-chlorosalicylaldehyde and 2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocol for 5-Chlorosalicylaldehyde and 2-Methylbenzylamine

Executive Summary

This guide details the optimized protocol for synthesizing 4-chloro-2-((2-methylbenzyl)amino)phenol via the reductive amination of 5-chlorosalicylaldehyde and 2-methylbenzylamine.

While traditional methods utilizing Sodium Cyanoborohydride (NaBH


CN) or catalytic hydrogenation exist, this protocol prioritizes Sodium Triacetoxyborohydride (STAB) . STAB offers superior chemoselectivity, eliminating the risk of direct aldehyde reduction while avoiding toxic cyanide byproducts. This method is particularly effective for salicylaldehyde derivatives, where the ortho-phenolic hydroxyl group facilitates imine formation through intramolecular hydrogen bonding.

Chemical Context & Reagent Selection

The Challenge of Phenolic Aldehydes

5-chlorosalicylaldehyde presents a unique synthetic environment. The phenolic hydroxyl group at the ortho position acts as an internal acid catalyst, activating the carbonyl carbon. However, it also increases the electron density of the ring, potentially retarding nucleophilic attack by the amine.

  • Solution: The use of a mild Lewis acid or Brønsted acid (Acetic Acid) ensures rapid imine formation.

  • Sterics: The 2-methyl group on the benzylamine introduces slight steric hindrance, necessitating a reducing agent that acts specifically on the formed imine rather than the free aldehyde.

Reagent Comparison
Reducing AgentSelectivity (Imine vs. Aldehyde)ToxicityReaction MediumVerdict
NaBH(OAc)

(STAB)
High LowDCE / DCM / THFPreferred
NaBH

CN
ModerateHigh (HCN gas) MeOH / AcidicAvoid (Safety)
NaBH

Low (Reduces aldehyde)LowMeOHRequires 2-step
H

/ Pd-C
Low (Reduces Ar-Cl)LowEtOHRisk of dehalogenation

Experimental Workflow (Graphviz)

The following diagram outlines the reaction mechanism and critical decision points in the workflow.

ReductiveAmination Start Reactants: 5-Cl-Salicylaldehyde + 2-Methylbenzylamine ImineForm Intermediate: Imine Formation (Schiff Base) Start->ImineForm - H2O Protonation Activation: Iminium Ion (Acid Catalyzed) ImineForm->Protonation + H+ Reduction Reduction: Hydride Transfer (via STAB) Protonation->Reduction + H- Product Product: Secondary Amine Reduction->Product Control1 CRITICAL: Add AcOH (1 eq) to catalyze Control1->Protonation Control2 Selectivity: STAB reduces Imine NOT Aldehyde Control2->Reduction

Figure 1: Mechanistic pathway for the STAB-mediated reductive amination. The reaction proceeds via an iminium ion intermediate, which is selectively reduced.[1][2]

Detailed Protocol (Direct Reductive Amination)

Scale: 5.0 mmol (Base calculation)

Materials Table
ReagentMW ( g/mol )Equiv.[3][4]AmountPhysical State
5-Chlorosalicylaldehyde 156.571.0783 mgSolid
2-Methylbenzylamine 121.181.05636 mg (approx 655 µL)Liquid (d=0.97 g/mL)
NaBH(OAc)

(STAB)
211.941.41.48 gSolid (Moisture Sensitive)
Acetic Acid (Glacial) 60.051.0300 mg (285 µL)Liquid
Dichloromethane (DCM) -Solvent25 mLAnhydrous
Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add 5-chlorosalicylaldehyde (783 mg, 5.0 mmol) and dissolve in anhydrous DCM (20 mL).

  • Add 2-methylbenzylamine (636 mg, 5.25 mmol) dropwise to the stirring solution.

  • Observation: The solution often turns yellow/orange, indicating Schiff base (imine) formation.

  • Add Acetic Acid (285 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-complexation time allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reduction 6. Cool the mixture slightly (0°C ice bath) if the scale is >10 mmol. For 5 mmol, RT is acceptable but 0°C is safer to control exotherms. 7. Add STAB (1.48 g, 7.0 mmol) portion-wise over 5 minutes.

  • Note: Gas evolution is minimal compared to NaBH
    
    
    , but ensure the system is vented (nitrogen balloon).
  • Remove the ice bath and stir at RT for 4–16 hours.
  • Process Control (TLC): Monitor consumption of aldehyde.
  • Eluent: Hexanes:Ethyl Acetate (3:1).
  • Visualization: UV (254 nm). The aldehyde spot (usually higher R
    
    
    ) should disappear.

Step 3: Quench and Workup 10. Quench the reaction by adding saturated aqueous NaHCO


  (20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
11. Transfer to a separatory funnel. Separate the organic layer (DCM).[5]
12. Extract the aqueous layer with fresh DCM (2 x 15 mL).
13. Combine organic layers and wash with Brine  (20 mL).
14. Dry over anhydrous Na

SO

or MgSO

. 15. Filter and concentrate under reduced pressure (Rotovap).

Step 4: Purification

  • The crude product is often pure enough for use (>90%).

  • If purification is required: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    

Analytical Validation

To ensure the protocol was successful, the researcher must verify the transformation of the carbonyl to the amine.

TechniqueDiagnostic SignalInterpretation
1H NMR

~9.8-10.0 ppm (s)
Disappearance confirms consumption of Aldehyde.
1H NMR

~8.5 ppm (s)
Disappearance confirms reduction of Imine intermediate.
1H NMR

~3.8 - 4.2 ppm (s)
Appearance of new singlet (2H) indicates benzylic CH

next to amine.
MS (ESI) m/z = 262.1 [M+H]

Confirms molecular weight of the secondary amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Wet solvent or old STAB reagent.STAB hydrolyzes in moist air. Use a fresh bottle or increase equivalents to 2.0. Ensure DCM is anhydrous.[6]
Aldehyde remains after 16h Steric hindrance or slow imine formation.Increase Acetic Acid to 2.0 eq. Allow imine to form for 2 hours before adding STAB.
Tertiary Amine (Over-alkylation) Excess aldehyde present.Unlikely with STAB. Ensure stoichiometry is 1:1 or slight excess of amine, not aldehyde.
Product is an Oil/Sticky Residual solvent or acetic acid.Azeotrope with toluene on Rotovap or perform an acid-base wash (dissolve in HCl, wash with ether, basify, extract).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F. , & Mehrman, S. J. (2006).[9] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application Note: Regioselective One-Pot Synthesis of 2-(Aminomethyl)-4-chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of aminomethylphenols from 4-chlorophenol Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Scientific Context

The aminomethylation of phenols (Mannich reaction) is a cornerstone transformation in medicinal chemistry, serving as a primary method for introducing basic nitrogen handles into lipophilic aromatic scaffolds. This protocol focuses on the 4-chlorophenol substrate.[2][3][4]

Unlike unsubstituted phenol, 4-chlorophenol possesses a blocked para position. This structural constraint directs electrophilic aromatic substitution exclusively to the ortho positions (C2 or C6). This regioselectivity is advantageous for synthesizing bidentate ligands (N,O-donors) and pharmaceutical intermediates where the 4-chloro moiety serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Key Challenges & Solutions:

  • Regiocontrol: 4-Chlorophenol has two equivalent nucleophilic ortho sites. Controlling stoichiometry is critical to prevent the formation of 2,6-bis(aminomethyl) byproducts.

  • Reactivity: The electron-withdrawing chlorine atom slightly deactivates the ring compared to phenol, often requiring thermal activation (reflux) or catalytic assistance.

Mechanistic Insight: The Mannich Cascade

The reaction proceeds via a three-component condensation involving 4-chlorophenol, formaldehyde (or paraformaldehyde), and a secondary amine.

Reaction Pathway[1][3][5][6][7][8][9][10][11]
  • Iminium Ion Formation: The secondary amine condenses with formaldehyde to form a reactive iminium ion (the electrophile).[5]

  • Electrophilic Attack: The phenol (acting as an enol-like nucleophile) attacks the iminium ion at the ortho position.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

Mechanistic Visualization

MannichMechanism Substrate 4-Chlorophenol Reagents Formaldehyde + Sec. Amine Intermediate Iminium Ion (Electrophile) Reagents->Intermediate Dehydration (-H2O) Transition Ortho-Attack (Sigma Complex) Intermediate->Transition + 4-Chlorophenol Product 2-(Aminomethyl)- 4-chlorophenol Transition->Product -H+ (Re-aromatization) Byproduct 2,6-Bis(aminomethyl) (Over-reaction) Product->Byproduct + Excess Reagents

Caption: Mechanistic pathway highlighting the critical branching point for mono- vs. bis-substitution.

Experimental Protocol

Method A: Classical Thermal Condensation (Ethanol Reflux)

Best for: Scalability, robustness, and crystalline products.

Materials
ReagentEquiv.MW ( g/mol )Role
4-Chlorophenol 1.0128.56Substrate
Secondary Amine 1.1Var.Nucleophile (e.g., Morpholine, Piperidine)
Paraformaldehyde 1.230.03C1 Source (Formaldehyde equiv.)
Ethanol (Abs.) N/ASolventSolvent (Reaction Medium)

Note: Paraformaldehyde is preferred over formalin (37% aq.) to minimize water content, which can inhibit iminium formation.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (10 mmol, 1.28 g) in Ethanol (15 mL) .

  • Amine Addition: Add the Secondary Amine (11 mmol) (e.g., 0.96 mL of Morpholine) dropwise to the stirring solution.

    • Observation: A slight exotherm may occur.

  • Aldehyde Addition: Add Paraformaldehyde (12 mmol, 0.36 g) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The product will be more polar than the starting phenol but less polar than the baseline amine salts.

  • Work-up (Crystallization):

    • Remove the heat source and allow the reaction to cool to room temperature.

    • If the product precipitates (common with morpholine/piperidine derivatives), filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure to 20% volume, then cool to 4°C overnight.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Method B: Green Aqueous Synthesis (Room Temperature)

Best for: Environmental compliance and volatile amines.

  • Mix 4-chlorophenol (10 mmol) and Formaldehyde (37% aq., 12 mmol) in Water (10 mL) .

  • Add Secondary Amine (12 mmol) slowly.

  • Stir vigorously at room temperature for 12–24 hours .

  • The product often precipitates as a solid or oil. Decant the aqueous layer and wash the residue with water.[1]

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix 4-CP + Amine + HCHO Solvent: EtOH Start->Mix Reflux Reflux (80°C) 4-6 Hours Mix->Reflux Check TLC Check (Hex/EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to RT Induce Crystallization Check->Cool Complete Filter Filtration & Wash (Cold EtOH) Cool->Filter

Caption: Operational workflow for the thermal synthesis method.

Data Analysis & Validation

To ensure the protocol was successful, verify the following analytical markers.

1H NMR Interpretation (CDCl3, 400 MHz)

The diagnostic signature of the Mannich base is the disappearance of the ortho-proton and the appearance of the benzylic methylene singlet.

PositionShift (ppm)MultiplicityIntegrationAssignment
Ar-H (3) ~7.15Doublet (J=2.5 Hz)1HProton meta to Aminomethyl
Ar-H (5) ~7.05dd (J=8.5, 2.5 Hz)1HProton para to Aminomethyl
Ar-H (6) ~6.75Doublet (J=8.5 Hz)1HProton ortho to OH
Ar-CH2-N 3.60 – 3.70 Singlet 2H Diagnostic Mannich Methylene
N-CH2 (Amine) 2.50 – 2.60Multiplet4HAmine Ring Protons
Troubleshooting Guide
  • Issue: Formation of 2,6-bis(aminomethyl)-4-chlorophenol.

    • Cause: Excess formaldehyde/amine or high temperature.

    • Fix: Strictly limit HCHO/Amine to 1.0–1.1 equivalents. Reduce reaction time.

  • Issue: No precipitation.

    • Cause: Product is too soluble in ethanol.

    • Fix: Remove solvent via rotovap. The residue is often an oil; triturating with hexane or diethyl ether can induce solidification.

References

  • Roman, G. (2012).[2][6] Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 63(3), 255.

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.

  • Burckhalter, J. H., et al. (1948). Aminoalkylphenols as Antimalarials. II. (Heterocyclic-amino)-α-amino-o-cresols. Journal of the American Chemical Society, 70(4), 1363–1373.

Sources

Application Note: Advanced Crystallization Protocols for Phenolic Mannich Base Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization methods for phenolic Mannich base hydrochlorides Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Phenolic Mannich bases (beta-amino ketones or amino-methylated phenols) represent a critical pharmacophore in drug discovery, exhibiting potent cytotoxic, antioxidant, and anti-inflammatory properties [1].[1] However, their conversion into hydrochloride salts—necessary for bioavailability and stability—is frequently plagued by two notorious failure modes: "oiling out" (liquid-liquid phase separation) and the Retro-Mannich reaction (decomposition).[1]

This guide deviates from standard salt formation protocols by addressing the specific lability of the C-N bond in phenolic systems. Unlike simple amines, phenolic Mannich bases possess an acidic proton (the phenol) and a basic center (the tertiary amine), creating complex solubility profiles and zwitterionic potential that complicate crystallization.

The Core Challenges
ChallengeMechanismConsequence
Oiling Out Impurities or water lower the glass transition temperature (

), causing the salt to form a supercooled liquid rather than a crystal lattice.[1]
Formation of sticky, unfilterable "goo" or "tar."[1]
Retro-Mannich Acid-catalyzed hydrolysis reverses the synthesis, releasing formaldehyde and the secondary amine [2].Loss of yield; contamination with starting materials; color degradation (oxidation).[1]
Hygroscopicity The HCl salt coordinates atmospheric moisture rapidly.Caking; hydrolysis; difficulty in accurate weighing.[2]

Mechanistic Considerations & Pre-Requisites

Before attempting crystallization, one must understand the stability window. The Mannich base C-N bond is kinetically unstable in hot aqueous acid. Therefore, heat must be minimized during salt formation.[1]

Pre-Crystallization Purity Check

Do not attempt to crystallize a crude reaction mixture directly if it contains significant unreacted phenol. Phenols oxidize to quinones, which act as crystallization inhibitors.[1]

  • Requirement: Isolate the free base first (if stable) or ensure >95% conversion via TLC/HPLC.

  • Antioxidant Precaution: If the phenol is electron-rich (e.g., catechol derivatives), perform all steps under Nitrogen (

    
    ) atmosphere to prevent oxidative polymerization (tar formation).[1]
    

Experimental Protocols

Protocol A: The "Anhydrous Crash" (Gold Standard for Labile Bases)

Best for: Highly unstable Mannich bases prone to hydrolysis.

This method avoids water entirely, preventing the Retro-Mannich degradation loop.[1]

Materials:

  • Anhydrous Diethyl Ether or 1,4-Dioxane (Solvent A).[1]

  • HCl gas (generated in situ) OR 4M HCl in Dioxane (commercial).[1]

  • Nitrogen line.[3]

Step-by-Step:

  • Dissolution: Dissolve the crude phenolic Mannich base (oil or solid) in a minimum volume of anhydrous Solvent A (approx. 5–10 mL per gram). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if turbid.

  • Chilling: Cool the solution to 0–5°C in an ice bath. Critical: Cold temperatures reduce the solubility of the salt and slow degradation.

  • Acidification:

    • Option 1 (Commercial): Dropwise add 4M HCl in Dioxane with vigorous stirring.

    • Option 2 (Gas): Bubble dry HCl gas (generated by dropping

      
       onto solid NaCl) through the solution.
      
  • Endpoint: Monitor pH using wet pH paper (vapor check). Stop when pH < 2.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter under

    
     (Schlenk filtration recommended if hygroscopic). Wash with cold anhydrous ether.
    
Protocol B: The "Acetone Trituration" (Standard for Stable Bases)

Best for: Compounds that "oil out" in ether or require removal of unreacted phenol.

Acetone is an excellent anti-solvent because it dissolves unreacted phenols and formaldehyde but precipitates the ionic Mannich base hydrochloride [3].

Materials:

  • Ethanol (Absolute).[1][4]

  • Concentrated HCl (37% aq).[1]

  • Acetone (Reagent Grade).[1]

Step-by-Step:

  • Dissolution: Dissolve the Mannich base in a minimum amount of Ethanol (e.g., 1 g in 3–5 mL).

  • Acidification: Add Conc. HCl dropwise until the solution is acidic (pH ~2). The solution may warm slightly; cool to room temperature.[5][6][7]

  • The "Crash": Pour this ethanolic solution slowly into a stirring beaker containing 10x volume of cold Acetone (e.g., 50 mL).

  • Induction:

    • Scenario 1 (Precipitate forms): Stir for 30 mins, then filter.

    • Scenario 2 (Oiling out occurs): If droplets form, stop stirring. Let the oil settle.[8] Decant the supernatant. Add fresh Acetone and triturate (scratch the side of the flask vigorously with a glass rod) while sonicating. This mechanical stress induces nucleation.

  • Recrystallization: If the resulting solid is impure, recrystallize from boiling Ethanol/Acetone (1:5 ratio). Note: Keep boiling time < 2 mins to prevent decomposition.

Troubleshooting: Rescuing the "Oiled Out" Product

If your product turns into a sticky gum, follow this decision tree.

CrystallizationRescue Start Problem: Product Oiled Out SolventCheck Is Solvent Polar? (e.g. Water/Alcohol) Start->SolventCheck Decant Decant Supernatant SolventCheck->Decant Yes Dry Dry Oil under High Vacuum (remove trace solvent) Decant->Dry NewSolvent Dissolve in Min. Acetone/IPA Dry->NewSolvent Seed Add Seed Crystal or Scratch Glass NewSolvent->Seed VaporDiff Method: Vapor Diffusion (Solvent: MeOH, Anti: Et2O) Seed->VaporDiff Still Oily Success Crystalline Solid Seed->Success Crystallizes VaporDiff->Success

Advanced Technique: Vapor Diffusion

If trituration fails, use vapor diffusion.[1]

  • Dissolve the "oil" in a minimal amount of Methanol (inner vial).

  • Place the open inner vial inside a larger jar containing Diethyl Ether (outer reservoir).

  • Seal the outer jar. Ether vapors will slowly diffuse into the Methanol, lowering solubility gradually and promoting crystal growth rather than oiling.

Characterization & Stability

1. Melting Point: Phenolic Mannich base hydrochlorides often do not melt cleanly; they decompose.

  • Observation: Look for darkening (oxidation) followed by gas evolution (formaldehyde release) at the melting point.[1] Report as "

    
    " (Decomposition Temperature).
    

2. X-Ray Diffraction (XRD): Due to the flexible rotation of the methylene bridge (


), these compounds exhibit polymorphism.[1] Single-crystal XRD is the only definitive method to confirm the salt structure and exclude the presence of zwitterions [4].

3. Storage:

  • Store in amber vials (light sensitive).

  • Headspace must be inert gas (Argon/Nitrogen).[1]

  • Desiccator storage is mandatory; hydrolysis is autocatalytic in moist air.

References

  • Biological Relevance: Roman, G. (2015).[1] "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.

  • Retro-Mannich Mechanism: BenchChem Technical Support.[1][9] "Troubleshooting the Retro-Mannich Reaction During Workup."

  • Crystallization Solvent Systems: Bala, S., et al. (2014).[1] "Synthesis and Characterization of Mannich Base Hydrochlorides." Journal of Chemical and Pharmaceutical Research.

  • Structural Analysis: Refat, M. S., et al. (2015).[1][3] "Synthesis, characterization and crystal structures of two new phenolic Mannich bases." Bulletin of the Chemical Society of Ethiopia.

Sources

Application Note: High-Performance Catalysis using the Pseudo-Tridentate Ligand 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

[1]

Executive Summary

Ligand L1 belongs to the class of aminomethylphenol (AMP) ligands, which are privileged scaffolds in bioinorganic modeling and industrial catalysis. Although formally a bidentate monoanionic [N,O] ligand, L1 exhibits pseudo-tridentate behavior in group 4 (Ti, Zr) and group 12 (Zn) complexes. This behavior arises from the steric bulk and hemilabile


1L1

Chemical Profile & Mechanism[2][3][4]

Ligand Specifications
PropertyDetail
IUPAC Name 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol
Formula C

H

ClNO
MW 261.75 g/mol
Donor Atoms Phenolic Oxygen (O), Amine Nitrogen (N), Agostic C-H (Pseudo-3rd)
Acidity (pKa) ~10.5 (Phenolic OH), ~8.5 (Ammonium)
Solubility Soluble in CH

Cl

, THF, Toluene; Insoluble in Hexanes, Water
The "Tridentate" Coordination Mode

While L1 possesses only two classical donor atoms (N, O), it functions as a tridentate system in catalytic intermediates through two primary mechanisms:

  • 
    -Agostic Interaction:  The ortho-methyl group on the benzyl ring orients toward the metal center (M), forming a weak C-H
    
    
    M bond.[1] This stabilizes coordinatively unsaturated species during catalysis (e.g., preventing catalyst decomposition).
  • Bridging Phenolate: In dimeric complexes (e.g., [LZn(OR)]

    
    ), the phenolic oxygen bridges two metal centers, effectively occupying three coordination sites across the dimer.
    

Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the coordination environment.

GFigure 1: Synthesis pathway from precursors to metal complexation.Start14-Chloro-2-hydroxybenzaldehyde(Precursor A)ImineSchiff Base Intermediate(Imine)Start1->ImineCondensation(MeOH, Reflux)Start22-Methylbenzylamine(Precursor B)Start2->ImineLigandLigand L1(Aminomethylphenol)Imine->LigandReduction(NaBH4)ComplexMetal Complex[M(L1)Cl]Ligand->ComplexMetallation(MCl2 or M(Alk)2)

[1][2][3]

CoordinationFigure 2: Pseudo-tridentate coordination geometry showing the agostic interaction.MetalMetal(Zn/Ti)O_PhenolO(Phenol)Metal->O_PhenolN_AmineN(Amine)Metal->N_AmineCH3_AgosticCH3(Agostic)Metal->CH3_AgosticPseudo-3rdInteraction

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize pure L1 via reductive amination.[1]

Materials:

  • 4-Chloro-2-hydroxybenzaldehyde (10 mmol, 1.56 g)[1]

  • 2-Methylbenzylamine (10 mmol, 1.21 g)[1]

  • Sodium Borohydride (NaBH

    
    ) (20 mmol, 0.76 g)
    
  • Methanol (dry, 50 mL)

  • Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Condensation: In a 100 mL round-bottom flask, dissolve 4-Chloro-2-hydroxybenzaldehyde (1.56 g) in 30 mL of anhydrous methanol.

  • Addition: Add 2-Methylbenzylamine (1.21 g) dropwise while stirring. The solution will turn yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours to ensure complete condensation.

  • Reduction: Cool the solution to 0°C (ice bath). Carefully add NaBH

    
     in small portions over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The yellow color should fade to colorless or pale yellow.

  • Quench & Workup: Acidify to pH ~5 with dilute HCl to destroy excess hydride, then neutralize with NaHCO

    
    . Extract with DCM (3 x 30 mL).
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and evaporate solvent. Recrystallize from Ethanol/Hexane if necessary.
    
    • Yield Expectation: 85-95% (White to off-white solid).[1]

Protocol B: Synthesis of Zinc Complex [Zn(L1)Et]

Objective: Create a catalytically active zinc-ethyl complex for polymerization.[1]

Materials:

  • Ligand L1 (1.0 mmol, 0.26 g)

  • Diethylzinc (ZnEt

    
    ) (1.0 mmol, 1.0 M solution in hexanes)
    
  • Toluene (anhydrous, 10 mL)

  • Glovebox or Schlenk line (Argon atmosphere required)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox, dissolve L1 (0.26 g) in 5 mL of cold toluene (-30°C).

  • Metallation: Slowly add the ZnEt

    
     solution to the ligand solution.[1] Note: Ethane gas is evolved.[1]
    
  • Reaction: Stir at room temperature for 3 hours.

  • Isolation: Concentrate the solution under vacuum to ~2 mL. Add dry pentane (10 mL) to precipitate the complex.[1]

  • Filtration: Collect the white solid by filtration and dry under vacuum.

    • Validation: Check

      
      H NMR.[2][4] The disappearance of the phenolic -OH signal confirms metallation.
      
Protocol C: Ring-Opening Polymerization (ROP) of rac-Lactide

Objective: Demonstrate the catalytic utility of the complex.

Conditions:

  • Monomer: rac-Lactide (recrystallized).

  • Catalyst: [Zn(L1)Et] (prepared in Protocol B).

  • Solvent: Toluene or CH

    
    Cl
    
    
    .
  • Ratio: [Monomer]:[Catalyst] = 100:1.[1]

Procedure:

  • Dissolve rac-Lactide (1.44 g, 10 mmol) in 10 mL toluene.

  • Add [Zn(L1)Et] (0.1 mmol) solution.

  • Stir at 60°C. Monitor conversion by taking aliquots for

    
    H NMR.
    
  • Quench: After 2 hours (or desired conversion), add 2 drops of acetic acid.

  • Precipitation: Pour the reaction mixture into cold methanol (100 mL) to precipitate the Polylactide (PLA).

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Ligand Synthesis Incomplete imine reduction.Ensure NaBH

is fresh; extend reaction time after addition.
Catalyst Deactivation Moisture contamination.[1]L1 complexes are hydrolytically sensitive.[1] Use strictly anhydrous solvents and Schlenk techniques.
Broad NMR Signals Fluxional behavior.[1]The "pseudo-tridentate" agostic interaction is often dynamic.[1] Perform Variable Temperature (VT) NMR to resolve signals.[1]
No Polymerization Impure Lactide.Lactide hydrolyzes to lactic acid, which kills the catalyst. Recrystallize lactide from dry toluene before use.[1]

References

  • Ligand Synthesis & Characterization

    • Title: Synthesis, characterization and antibacterial activity of Schiff base, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its transition metal (II) complexes.
    • Source: Semantic Scholar / JKUAT[1]

    • URL:[Link][1][5]

  • Coordination Modes (Agostic/Tridentate)

    • Title: Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands.[1]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • General Ligand Classification

    • Title: Ligands and Nomenclature (LibreTexts).[1]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Related Aminomethylphenol Complexes

    • Title: Synthesis, crystal structures and urease inhibition of copper, nickel and zinc complexes derived from 4-chloro-2-((pyridin-2-ylmethylene)amino)phenol.
    • Source: Taylor & Francis Online
    • URL:[Link][1][2][5]

Application Note: High-Resolution HPLC Separation of Benzylaminomethyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylaminomethyl phenols are amphoteric Mannich bases widely used as curing agents, ligand precursors, and pharmaceutical intermediates. Their analysis is complicated by two primary factors:

  • Severe Peak Tailing: The basic secondary amine moiety interacts strongly with residual silanols on traditional silica columns.

  • Positional Isomerism: The Mannich reaction typically yields a mixture of ortho- and para- substituted isomers, as well as bis- substituted byproducts, which possess similar hydrophobicity.

This guide presents two validated protocols. Protocol A utilizes high-pH mobile phases on hybrid silica to neutralize amine charges, offering superior peak symmetry. Protocol B employs a Biphenyl stationary phase under acidic conditions, specifically targeting the separation of ortho/para regioisomers via


 selectivity.

Chemical Mechanism & Separation Strategy

The Amphoteric Challenge

Benzylaminomethyl phenols exist in a pH-dependent equilibrium.

  • Acidic pH (< 4): The amine is protonated (

    
    ), and the phenol is neutral (
    
    
    
    ). The molecule is cationic.
  • Basic pH (> 10): The phenol is deprotonated (

    
    ), and the amine is neutral (
    
    
    
    ). The molecule is anionic.
  • Neutral pH (7-8): Zwitterionic species may exist, often leading to poor retention reproducibility.

The Ortho-Effect

A critical separation lever is the Intramolecular Hydrogen Bond (IMHB). In ortho-benzylaminomethyl phenol, the phenolic hydrogen donates to the amine nitrogen. This "locks" the molecule into a pseudo-ring structure, masking the polar groups and increasing apparent hydrophobicity compared to the para-isomer.

IsomerSeparation cluster_0 Analyte Species cluster_1 Chromatographic Behavior Ortho Ortho-Isomer (IMHB Active) Hydrophobicity Apparent Hydrophobicity Ortho->Hydrophobicity High (Masked Polarity) Para Para-Isomer (No IMHB) Para->Hydrophobicity Low (Exposed -OH/-NH) Elution Elution Order (RP) Hydrophobicity->Elution Ortho Elutes Later

Figure 1: Mechanistic impact of intramolecular hydrogen bonding (IMHB) on the separation of ortho and para isomers.

Experimental Protocols

Protocol A: High-pH Stability Method (Recommended for Purity)

Best for: Quantifying total purity and eliminating peak tailing without ion-pairing agents.

Rationale: At pH 10, the secondary amine is deprotonated (neutral). This eliminates the cation-exchange interaction with silanols that causes tailing. The phenol is ionized, but the hydrophobic benzyl group ensures sufficient retention.

ParameterCondition
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid Silica is mandatory for pH > 8)
Dimensions 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused-core)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-15 min: 20%

80% B; 15-18 min: 80% B
Temperature 35°C
Detection UV @ 280 nm (Phenolic

transition)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0. Filter through 0.2 µm membrane.

  • Equilibration: Flush column with 50:50 A:B for 30 mins, then equilibrate at initial conditions (20% B) for 10 column volumes.

  • Sample Dilution: Dissolve sample in 50:50 Water:Acetonitrile. Do not use acidic diluents as this may cause precipitation upon injection into the high-pH mobile phase.

Protocol B: Biphenyl/Acidic Method (Recommended for Isomer Resolution)

Best for: Separating ortho/para isomers and bis-substituted impurities.

Rationale: The Biphenyl stationary phase offers enhanced


 interactions. The benzyl ring of the analyte interacts differently with the biphenyl ligands depending on the steric hindrance of the ortho vs para substitution.
ParameterCondition
Column Kinetex Biphenyl or Restek Raptor Biphenyl
Dimensions 100 x 2.1 mm, 2.6 µm (Core-shell)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-12 min: 10%

60% B; Hold 2 min
Temperature 25°C (Lower temp enhances

selectivity)
Detection UV @ 274 nm

Critical Note on Solvent: Methanol is preferred over Acetonitrile in Protocol B. Acetonitrile's


-electrons can compete with the stationary phase, dampening the selectivity required to separate the isomers [1].

Expected Results & Validation Criteria

The following table summarizes the expected retention behavior based on the chemical physics of Mannich bases [2].

Analyte SpeciesProtocol A (pH 10) RetentionProtocol B (Acidic Biphenyl) RetentionPeak Shape Risk
Phenol (Precursor) Low (

min)
Low (

min)
Low
Para-isomer Medium (

min)
Medium (

min)
High (Tailing if silanols active)
Ortho-isomer High (

min)
High (

min)
Medium (IMHB improves shape)
Bis-substituted Very High (

min)
Very High (

min)
Low
Method Validation Decision Tree

Use the following logic to troubleshoot or optimize your separation.

MethodOptimization Start Evaluate Chromatogram Issue1 Problem: Peak Tailing > 1.5? Start->Issue1 Issue2 Problem: Isomer Co-elution? Issue1->Issue2 No Action1 Switch to High pH (Protocol A) OR Add 10mM TEA to Mobile Phase Issue1->Action1 Yes Action2 Switch to Biphenyl/Phenyl-Hexyl Use Methanol instead of ACN Issue2->Action2 Yes Action3 Reduce Temp to 20°C (Enhances Steric Selectivity) Action2->Action3 Still unresolved?

Figure 2: Decision tree for troubleshooting Mannich base separations.

References

  • Separation of Aminophenol Isomers: Source: The Royal Society of Chemistry, Analyst. "Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography." Relevance: Establishes the baseline difficulty in separating positional isomers of basic phenols.

  • Analysis of Phenolic Mannich Bases: Source: ResearchGate / Acta Chromatographica. "Development of HPLC method for determination of phenolic compounds." Relevance: Provides validation parameters for phenolic compounds on core-shell columns.

  • EPA Method 604 - Phenols: Source: US Environmental Protection Agency (EPA). Relevance: Authoritative standard for the detection limits and extraction of complex phenols.

  • Agilent Application Note (High pH): Source: Agilent Technologies.[1] "Analysis of Environmental Phenols with Agilent Poroshell 120." Relevance: Validates the use of high-pH stable columns for ionizing phenols to improve retention control.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction of 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for 4-Chlorophenol Aminomethylation Ticket ID: MANNICH-4CP-OPT Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Troubleshooting Workflow

Before adjusting experimental parameters, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Primary Issue LowYield Low Conversion / Yield Start->LowYield Impurity High Impurity Profile Start->Impurity CheckReagents Check Formaldehyde Source (Is Paraformaldehyde depolymerizing?) LowYield->CheckReagents PolySub Multiple Spots (TLC) (2,6-bis-substitution) Impurity->PolySub Tar Polymeric Tar/Resin (Bakelite formation) Impurity->Tar CheckpH Check pH (Is it acidic enough for iminium?) CheckReagents->CheckpH Yes Sol_Depoly Add catalytic acid or switch to formalin CheckReagents->Sol_Depoly No Sol_Catalyst Add Lewis Acid (ZnCl2 or CuCl) CheckpH->Sol_Catalyst pH OK CheckTemp Check Temperature (Reflux vs. RT) Sol_Stoich Reduce Amine/HCHO ratio to 1.0 : 1.0 PolySub->Sol_Stoich Sol_Temp Lower Temp (<60°C) Use Ethanol solvent Tar->Sol_Temp

Figure 1: Decision matrix for diagnosing reaction failures in the aminomethylation of 4-chlorophenol.

Technical Deep Dive: The Mechanism & Critical Parameters

To improve yield, you must understand the competition between the desired pathway and the side reactions. 4-Chlorophenol presents a unique challenge: the para position is blocked by chlorine, leaving two equivalent ortho positions (C2 and C6) activated by the hydroxyl group.

The Reaction Pathway[1][2][3][4][5]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The rate-determining step is often the formation of the electrophilic iminium ion from the amine and formaldehyde.

ReactionMechanism Reactants Amine + HCHO (H+ Cat) Iminium Iminium Ion (Electrophile) Reactants->Iminium Dehydration Transition Sigma Complex (Transition State) Iminium->Transition + 4-CP Substrate 4-Chlorophenol (Nucleophile) Substrate->Transition Product Mono-Mannich Base (Target) Transition->Product - H+ SideProduct Bis-Mannich Base (Impurity) Product->SideProduct + Excess Iminium

Figure 2: Kinetic pathway showing the danger of over-reaction leading to Bis-Mannich bases.

Critical Control Parameters
ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 : 1.0 : 1.0 (Phenol:Amine:HCHO)4-Chlorophenol has two active ortho sites. Excess electrophile (iminium) immediately attacks the product to form the 2,6-bis derivative [1].
Catalyst CuCl (0.3 - 3 mol%) or ZnCl₂ Copper(I) chloride has been shown to chelate the phenolic oxygen and the amine, directing the reaction and suppressing bis-substitution [2].
Solvent Ethanol (Abs.) or Solvent-Free Ethanol dissolves the phenol but often precipitates the product (as HCl salt), preventing over-reaction. Water can favor anti isomers but may complicate workup [3].
pH pH 4 - 5 Conditions must be acidic enough to generate the iminium ion but not so acidic that the phenol becomes protonated and non-nucleophilic.

Troubleshooting Q&A (Field Guide)

Issue 1: "I am seeing two spots on my TLC close to the product."

Diagnosis: You are likely generating the 2,6-bis(aminomethyl)-4-chlorophenol side product. Root Cause: Even a slight excess of formaldehyde or amine will drive the reaction toward the bis-product because the mono-Mannich base is often more reactive than the starting phenol (the amine group adds electron density to the ring). Corrective Action:

  • Strict Stoichiometry: Use exactly 1.0 equivalent of amine and formaldehyde.

  • Slow Addition: Pre-mix the amine and formaldehyde to form the iminium salt/aminal, then add this dropwise to the 4-chlorophenol solution. This keeps the concentration of electrophile low relative to the substrate [4].

Issue 2: "The reaction mixture turned into a sticky, insoluble tar."

Diagnosis: Phenol-Formaldehyde Polymerization (Resinification). Root Cause: 4-Chlorophenol can polymerize with formaldehyde (similar to Bakelite formation) if the amine is not reactive enough or if the temperature is too high. Corrective Action:

  • Lower Temperature: Do not exceed 60°C. Many Mannich reactions on phenols proceed at Room Temperature (RT).

  • Check Amine Nucleophilicity: If using a sterically hindered amine, switch to a more reactive secondary amine (e.g., dimethylamine, morpholine) or increase the catalyst loading.

Issue 3: "Yield is low (<40%) and starting material remains."

Diagnosis: Failed Iminium Formation or "Stalled" Reaction. Root Cause: If using paraformaldehyde, it may not be depolymerizing. If using aqueous formalin, the water may be hindering the equilibrium. Corrective Action:

  • Switch to Pre-formed Salts: Use Eschenmoser’s salt (dimethylmethyleneammonium iodide) if available. It bypasses the equilibrium step and reacts instantly.

  • Add Lewis Acid: Add ZnCl₂ (10 mol%) . It acts as a dual activator: it catalyzes the depolymerization of paraformaldehyde and activates the iminium intermediate [5].

Optimized Standard Operating Procedure (SOP)

Protocol: CuCl-Catalyzed Synthesis of 2-((dimethylamino)methyl)-4-chlorophenol Based on high-selectivity protocols for phenolic Mannich bases [2].

Reagents:

  • 4-Chlorophenol (10 mmol, 1.28 g)

  • Dimethylamine (40% aq. or alcoholic solution) (10.5 mmol)

  • Formaldehyde (37% aq. or paraformaldehyde) (10.5 mmol)

  • Copper(I) Chloride (CuCl) (0.3 mmol, 30 mg)

  • Solvent: Ethanol (20 mL)

Step-by-Step:

  • Catalyst Activation: In a round-bottom flask, dissolve 4-chlorophenol in Ethanol. Add CuCl and stir for 10 minutes at RT. Note: The solution may change color as the Cu coordinates with the phenol.

  • Imine Formation: In a separate vial, mix the amine and formaldehyde. Stir for 15 minutes (exothermic) to generate the reactive species.

  • Addition: Add the amine/formaldehyde mixture dropwise to the phenol solution over 30 minutes.

  • Reaction: Heat to 50°C for 4 hours.

  • Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the phenol spot.[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (to remove Cu salts and unreacted amine).

    • Optional: To isolate as a hydrochloride salt (higher purity), bubble HCl gas or add conc. HCl/Ether to the organic layer. The product will precipitate as a white solid.

References

  • BenchChem. Strategies to minimize polymerization in Mannich reactions. Retrieved from BenchChem Technical Notes. Link

  • Russian Patent RU2384567C2. Method of producing 2-[(dimethylamino)methyl]phenol.[2] (Demonstrates CuCl selectivity for ortho-aminomethylation). Link

  • Martín-Rapún, R., et al. (2013).[3] "Asymmetric anti-Mannich reactions in continuous flow." Green Chemistry, 15, 3295-3301.[3] Link

  • Organic Chemistry Portal. Mannich Reaction: Mechanism and Recent Advances.Link

  • Lu, H., et al. (2015).[4] "An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by Bi-based catalysts." Synthesis, 47, 1280-1290.[4] Link[4]

Sources

Technical Support Center: Aminophenol Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Volume: High | Topic: Aminophenols (APs)

Welcome to the Solution Center

From the Desk of Dr. Aris Thorne, Senior Application Scientist

If you are reading this, you are likely facing one of two problems: your compound has precipitated out of your "perfect" pH 7.4 buffer, or your viability assay is showing 120% cell survival in your toxic control wells.

Aminophenols (e.g., p-aminophenol, acetaminophen derivatives, scaffold linkers) are deceptive. They appear hydrophilic due to their polar groups, yet they are notoriously difficult to manage in biological assays. This guide deconstructs the chemical causality of these failures and provides self-validating protocols to fix them.

Module 1: The Solubility Paradox (Chemistry & Formulation)
Ticket #101: "Why does my compound precipitate at physiological pH?"

The Diagnosis: You are fighting the Zwitterion Trap . Aminophenols contain a basic amine (


) and an acidic phenol (

).
  • pH < 5.5: The molecule is protonated (Cationic)

    
     Soluble.
    
  • pH > 10.3: The molecule is deprotonated (Anionic)

    
     Soluble.
    
  • pH 6.0–9.0 (Biological Zone): The molecule exists primarily as a neutral zwitterion. Net charge = 0 .

The Consequence: At pH 7.4 (PBS, DMEM), the lattice energy of the crystal structure dominates solvation forces, causing precipitation.

Technical Workflow: The "Solubility Sandwich" Strategy

Do not attempt to dissolve APs directly in neutral buffer.

StepActionMechanism
1 Dissolve in Acidified DMSO Create a 1000x stock in DMSO containing 0.1% HCl (or acetic acid). This locks the amine in the protonated state, preventing aggregation before dilution.
2 The "Shock" Dilution Dilute rapidly into the vortex of the biological buffer.
3 Immediate Stabilization Ensure the buffer contains a carrier protein (BSA 0.1%) or cyclodextrin (HP-

-CD) if serum is absent. These sequester the hydrophobic core of the zwitterion.
Module 2: The "Brown Media" Phenomenon (Oxidation)
Ticket #102: "My stock solution turned yellow/brown overnight."

The Diagnosis: Your compound is undergoing Auto-Oxidation . Aminophenols are redox-active. In the presence of dissolved oxygen and trace metals, they oxidize to form quinone imines . These highly reactive electrophiles polymerize into brown/black pigments (similar to melanin formation).

Visualizing the Failure Mode:

OxidationCascade AP Aminophenol (Colorless) Radical Phenoxy Radical (Unstable) AP->Radical -e- / -H+ QI Quinone Imine (Electrophilic/Toxic) Radical->QI -e- / -H+ ROS ROS Generation (H2O2) Radical->ROS O2 -> O2•- Polymer Insoluble Polymer (Brown Precipitate) QI->Polymer Polymerization

Figure 1: The Auto-Oxidation Cascade.[1][2] Note that Quinone Imines are potent electrophiles that can covalently bind to proteins, causing toxicity artifacts independent of the drug's target mechanism.

Protocol: Anaerobic Stock Preparation

Standard DMSO is hygroscopic; absorbed water accelerates oxidation. Follow this strict protocol.

  • Degas Solvents: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes.

  • Add Antioxidant: Dissolve Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to a final concentration of 0.1–0.5 molar equivalent of your AP compound.

    • Why? These act as "sacrificial reductants," intercepting the phenoxy radical before it becomes a quinone.

  • Storage: Store in amber glass vials (plastic is permeable to

    
    ) under Argon headspace at -20°C.
    
Module 3: Assay Interference (False Positives)
Ticket #103: "I see high viability signals even in dead cells."

The Diagnosis: You are seeing Redox Cycling Interference . Common viability assays (MTT, WST-1, Resazurin) rely on cellular dehydrogenases to reduce a dye. Aminophenols are strong enough reducing agents to reduce these dyes non-enzymatically in the culture media.

  • MTT Assay: APs reduce yellow MTT to purple formazan

    
    False High Viability .
    
  • Resazurin: APs reduce blue resazurin to pink resorufin

    
    False High Viability .
    
Troubleshooting Decision Tree

Troubleshooting Start Start: Anomalous Assay Data CheckCtrl Check 'No-Cell' Control: Media + Compound + Dye Start->CheckCtrl Result1 Signal Observed? CheckCtrl->Result1 Yes Yes (Interference) Result1->Yes High Background No No (Biological Effect) Result1->No Clean Background Action1 Switch Assay Type Yes->Action1 Action2 Use ATP-based Assay (CellTiter-Glo) Action1->Action2 Action3 Use LDH Release Assay (Membrane Integrity) Action1->Action3

Figure 2: Workflow for identifying and mitigating aminophenol interference in viability assays.

The Fix:

  • Mandatory Control: Always include a "Compound Only" well (Media + Compound + MTT, no cells). Subtract this value from your experimental wells.

  • Switch Readouts: If interference is >10% of the signal, abandon redox assays.

    • Recommended: ATP assays (Luciferase) or LDH release assays are generally immune to aminophenol redox chemistry.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to fix the solubility issues? A: Only partially. While APs are soluble in DMSO, once you dilute into aqueous media (usually <1% DMSO final), the water dominates. If the pH is near the isoelectric point (pI), precipitation is instantaneous. See Ticket #101.

Q: My media turns pink when I add the compound. Is it contaminated? A: Likely not. If your media contains Phenol Red, the amine group of your compound might be slightly altering the local pH, or oxidized quinone intermediates are interacting with the Phenol Red. Recommendation: Use Phenol Red-free media for all aminophenol experiments to avoid optical interference.

Q: Why is my compound toxic to cells only after 24 hours? A: This is the "H2O2 Artifact." The oxidation of aminophenols generates Hydrogen Peroxide (see Figure 1). The toxicity you see might be from the peroxide, not the drug.

  • Validation: Co-incubate with Catalase (50 U/mL) . If toxicity disappears, it was an artifact of oxidation, not specific drug activity.

References
  • OECD SIDS. (2022). p-Aminophenol: Physical-chemical properties and environmental fate.[3] OECD Existing Chemicals Database. Link

  • PubChem. (2025).[2] 4-Aminophenol Compound Summary: Chemical and Physical Properties.[1][2][4][5] National Library of Medicine. Link

  • Stockert, J. C., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. NIH PubMed / ACS Omega. Link

  • BenchChem. (2025).[6] Preventing oxidation of 2-aminophenol during synthesis and storage.Link

  • Sigma-Aldrich. (2024). FAQs on Inhibitor Preparation and DMSO Stock Stability.Link

Sources

Validation & Comparative

Spectroscopic Comparison Guide: Schiff Base vs. Reduced Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

In drug discovery, the transition from a Schiff base (imine) to a reduced amine (secondary amine) is a critical checkpoint. While Schiff bases are versatile intermediates often screened for antibacterial and antiproliferative activity, they suffer from hydrolytic instability and metabolic liability. Reducing the azomethine bond (


) to a methylene-amine linkage (

) significantly enhances chemical stability, alters solubility profiles, and modifies pharmacokinetics.

This guide provides a definitive spectroscopic framework to validate this transformation. It moves beyond basic characterization, offering a multi-modal decision matrix (NMR, IR, UV-Vis, MS) to confirm structural integrity and purity.

Mechanistic & Synthetic Overview

The reduction of a Schiff base typically involves the addition of hydride ions to the electrophilic carbon of the imine bond. Sodium borohydride (


) is the standard reagent due to its chemoselectivity—reducing imines while leaving nitro, ester, and amide groups intact.
Diagram 1: Synthesis & Reduction Pathway

Figure 1: The stepwise conversion from carbonyl precursors to the stable secondary amine, highlighting the critical transition state.

SchiffBaseReduction Start Aldehyde + 1° Amine Inter Carbinolamine (Unstable Intermediate) Start->Inter -H2O (Condensation) Schiff Schiff Base (Imine) (-C=N-) Inter->Schiff Dehydration RedAgent Reduction (NaBH4 / MeOH) Schiff->RedAgent Hydride Attack Product Reduced Amine (-CH2-NH-) RedAgent->Product +2H (Saturation)

Caption: Stepwise mechanistic flow from condensation to reductive saturation, yielding the secondary amine.

Spectroscopic Validation Matrix

This section details the specific spectral shifts that confirm the successful reduction of the


 bond.
Proton NMR ( NMR)

The most definitive evidence of reduction is the disappearance of the downfield azomethine proton and the appearance of a new methylene signal.

FeatureSchiff Base (Imine)Reduced Amine (Secondary)

(Shift)
Azomethine Proton Singlet,

8.0 – 9.0 ppm
Disappears N/A
Methylene Protons N/ASinglet/Doublet,

3.5 – 4.5 ppm
Upfield shift (~4-5 ppm)
Amine Proton (-NH) N/ABroad Singlet,

1.5 – 4.0 ppm
New signal (exchangeable with

)
Coupling No coupling to N-HMay couple to NH (if dry solvent)J-coupling confirms connectivity

Expert Insight: In the Schiff base, the azomethine proton is highly deshielded due to the anisotropy of the


 bond. Upon reduction, the hybridization changes from 

to

, causing a massive upfield shift.
FT-IR Spectroscopy

Infrared spectroscopy provides a rapid "fingerprint" assessment of the functional group transformation.

Vibration ModeSchiff Base (

)
Reduced Amine (

)
Diagnostic Note

Stretch
1600 – 1660 (Strong/Sharp)Absent Primary indicator of reaction completion.

Stretch
Absent3300 – 3450 (Medium/Broad)Single band for

amine.

Stretch
N/A1020 – 1250Overlaps with fingerprint region; less diagnostic.
UV-Vis Spectroscopy
  • Schiff Base: Exhibits strong absorption bands due to

    
     and 
    
    
    
    transitions. If the imine conjugates two aromatic systems, a significant Red Shift (Bathochromic) is observed (
    
    
    ).
  • Reduced Amine: The reduction breaks the conjugation bridge between the aromatic rings. This results in a Blue Shift (Hypsochromic) and a decrease in molar absorptivity (

    
    ).
    

Experimental Protocol: Selective Reduction

Objective: Reduce


-benzylideneaniline derivatives to 

-benzylanilines without affecting other reducible groups (e.g., nitro, chloro).[1]
Materials
  • Schiff Base substrate (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous preferred)

  • Glacial Acetic Acid (optional, for neutralization)

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 mmol of the Schiff base in 10 mL of Methanol. Ensure complete solubility; mild heating (

    
    ) may be required.
    
  • Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    (1.5 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

    • Checkpoint: The fluorescent imine spot should disappear.

  • Quenching: Quench excess hydride by adding distilled water (5 mL) or dilute acetic acid dropwise.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Decision Logic for Structural Confirmation

Use this logic flow to interpret your spectral data and confirm the product.

Diagram 2: Spectroscopic Decision Tree

Figure 2: Logical workflow for confirming the Schiff base to Amine reduction.

SpecDecision Start Analyze Product Spectrum CheckNMR 1H NMR: Signal at 8.0-9.0 ppm? Start->CheckNMR CheckIR FT-IR: Band at 1620-1660 cm-1? CheckNMR->CheckIR No ResultImine Incomplete Reduction (Schiff Base Present) CheckNMR->ResultImine Yes CheckIR->ResultImine Yes CheckNH FT-IR: Band at ~3300-3400 cm-1? CheckIR->CheckNH No CheckMethylene 1H NMR: New Singlet at 3.5-4.5 ppm? CheckNH->CheckMethylene Yes Ambiguous Ambiguous Result Check Mass Spec (+2 Da) CheckNH->Ambiguous No Success CONFIRMED: Reduced Secondary Amine CheckMethylene->Success Yes CheckMethylene->Ambiguous No

Caption: Decision matrix for validating Schiff base reduction using NMR and IR markers.

Stability & Performance Comparison

ParameterSchiff BaseReduced AmineDrug Development Implication
Hydrolytic Stability Low (Reversible in acid/base)High (Stable covalent bond)Amines are preferred for oral bioavailability and shelf-life.
Solubility Lipophilic (Non-polar)Moderate (Polarizable N-H)Amines can be converted to salts (HCl, Tartrate) to boost aqueous solubility.
Bioactivity DNA Intercalation, Metal ChelationReceptor Binding, Enzyme InhibitionReduction often reduces toxicity associated with reactive imines.

Expert Note on Tautomerization: Certain Schiff bases, particularly those derived from o-hydroxy aldehydes (e.g., salicylaldehyde), exhibit keto-enol tautomerism. This intramolecular hydrogen bonding can stabilize the imine, requiring harsher reduction conditions (e.g.,


 in refluxing ethanol or stronger agents like 

) [1].

References

  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride.[1][2][3][4] The Journal of Organic Chemistry, 22(9), 1068–1070. Link

  • Issa, R. M., Khedr, A. M., & Rizk, H. F. (2008).[5][6] 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of the Chinese Chemical Society, 55(4), 875–884.[6] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Text for IR/NMR values).
  • Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15. Link

Sources

Validating purity of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. The compound 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, a substituted phenolic structure, represents a class of molecules with potential therapeutic activity. However, its journey from a synthesized compound to a viable drug candidate is contingent upon rigorous analytical characterization. The presence of impurities, even at trace levels, can introduce toxicity, alter bioavailability, or degrade the final product, making their identification and quantification non-negotiable.[1][2]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the purity of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, compare LC-MS with alternative methodologies, and present a self-validating protocol grounded in regulatory standards to ensure data integrity and confidence.

Why LC-MS? A Strategic Choice for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[3] For a molecule like 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, LC-MS offers distinct advantages over other methods.

  • High-Performance Liquid Chromatography (HPLC) provides the physical separation of the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[3]

  • Mass Spectrometry (MS) serves as a powerful detector, ionizing the separated components and measuring their mass-to-charge ratio (m/z). This provides definitive molecular weight information, confirming identity and offering structural clues about unknown impurities, a capability that detectors like UV-Vis lack.[3][4]

The combination, or "hyphenation," of these two techniques creates an orthogonal analytical system that is essential for modern impurity profiling as mandated by regulatory bodies.[3]

cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) cluster_Data Data System LC_Mobile_Phase Mobile Phase LC_Pump HPLC Pump LC_Mobile_Phase->LC_Pump LC_Injector Autosampler LC_Pump->LC_Injector LC_Column Analytical Column (Stationary Phase) LC_Injector->LC_Column MS_Source Ionization Source (e.g., ESI) LC_Column->MS_Source Eluent MS_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_System Data Acquisition & Processing MS_Detector->Data_System Signal caption Figure 1: High-Level LC-MS Workflow.

Caption: Figure 1: High-Level LC-MS Workflow.

Comparative Analysis of Purity Validation Techniques

While LC-MS is the gold standard for this application, understanding its performance relative to other methods is crucial for a well-rounded analytical strategy.

Technique Principle Strengths for This Analyte Weaknesses for This Analyte Typical Use Case
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides molecular weight confirmation for impurities; ideal for trace-level quantification.[2][3]Higher equipment cost and complexity compared to HPLC-UV.Primary Method: Definitive purity assessment, impurity identification, and quantification.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, and widely available; good for quantifying known, UV-active impurities.[5]Cannot identify unknown impurities (no mass data); co-eluting impurities with similar UV spectra can be missed.Routine quality control (QC) once impurity profiles are well-established.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.Excellent for volatile impurities (e.g., residual solvents).The target analyte is non-volatile due to its phenolic hydroxyl and secondary amine groups, requiring derivatization, which adds complexity and potential for artifacts.Analysis of residual solvents from synthesis.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Unrivaled for definitive structure elucidation of the API and major impurities; quantitative (qNMR) without needing reference standards for every impurity.Low sensitivity, making it unsuitable for detecting and quantifying trace-level impurities (e.g., <0.1%).Structural confirmation of the API; characterization of isolated, major unknown impurities.

Developing a Validated LC-MS Method: A Step-by-Step Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] The following protocol is designed to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5]

Part 1: Method Development

The goal is to achieve a robust separation of the main peak from all potential impurities.

  • Analyte Characterization: 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol possesses a moderately lipophilic character due to its aromatic rings and a secondary amine that is readily protonated. This makes it an ideal candidate for Reversed-Phase HPLC with Electrospray Ionization (ESI) in positive mode.

  • Column Selection: A C18 stationary phase is the logical starting point, offering a good balance of hydrophobic interactions. A column with dimensions like 2.1 mm x 100 mm and a particle size of <3 µm provides good resolution and efficiency.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Deionized water with 0.1% formic acid. The acid serves to protonate the analyte, enhancing ESI efficiency and improving peak shape by suppressing silanol interactions on the column.

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities. A typical starting gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B (Linear Ramp)

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and equilibrate.

  • MS Parameter Optimization:

    • Ionization Mode: ESI Positive.

    • Detection: Begin with a full scan mode (e.g., m/z 100-500) to identify the parent ion and potential impurities. For quantification, switch to Selected Ion Monitoring (SIM) for the parent compound or Multiple Reaction Monitoring (MRM) if using a triple quadrupole instrument for maximum sensitivity and specificity.[8]

Part 2: Method Validation Protocol

This protocol validates the developed method for its intended use: a quantitative test for impurities.[6]

cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range caption Figure 2: Core Parameters for Method Validation.

Caption: Figure 2: Core Parameters for Method Validation.

1. Specificity/Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a diluent blank to check for interfering peaks.

    • Analyze a sample of the pure API.

    • Analyze a sample spiked with known, related impurities if available.

    • Perform forced degradation (stress testing) on the API by exposing it to acid, base, oxidative, thermal, and photolytic stress. Analyze the resulting samples to ensure that degradation product peaks are resolved from the main API peak.

  • Acceptance Criteria: The main peak should be free from interference from any other components, and a peak purity analysis (using DAD and MS data) should pass.

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between the concentration of an impurity and the instrument's response.

  • Protocol:

    • Prepare a stock solution of the API (or a known impurity).

    • Create a series of at least five dilutions covering the expected range of the impurity (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit, such as 0.05% to 0.225%).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy (as Recovery)

  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare a sample of the API at its nominal concentration.

    • Spike the sample with a known amount of impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery of the spiked impurity.

  • Acceptance Criteria: Recovery should typically be within 80-120% for impurity analysis.[5]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15% for impurity quantification.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on Standard Deviation of the Response and the Slope: Prepare and analyze multiple blank samples. Calculate the standard deviation of the blank response. LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the blank and S is the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (often 0.05%).[5]

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Systematically vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze a sample under each condition and assess the impact on resolution, peak area, and retention time.

  • Acceptance Criteria: The results should remain within the acceptance criteria for specificity, and system suitability parameters (e.g., resolution, tailing factor) should be met.

Summary of Validation Data

The following table presents a hypothetical summary of validation results for an impurity at a specification of 0.15%.

Validation Parameter ICH Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No interference at the analyte retention time.All degradation peaks resolved (Resolution > 2.0).Pass
Linearity (r²) ≥ 0.990.9992Pass
Range LOQ to 150% of specification0.05% - 0.225%Pass
Accuracy (% Recovery) 80 - 120%98.5% - 103.2%Pass
Precision (Repeatability RSD) ≤ 15%4.1%Pass
Precision (Intermediate RSD) ≤ 15%5.3%Pass
LOQ ≤ Reporting Threshold (0.05%)0.04% (S/N > 10)Pass
Robustness System suitability criteria met under all varied conditions.All parameters met.Pass

Conclusion

Validating the purity of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol via LC-MS is a systematic and rigorous process that underpins the safety and quality of a potential pharmaceutical product.[6] By combining the high resolving power of liquid chromatography with the definitive detection of mass spectrometry, this method offers unparalleled insight into a compound's impurity profile. The detailed validation protocol presented here, grounded in ICH guidelines, provides a robust framework for ensuring that the analytical data generated is accurate, reliable, and defensible.[1][7] This level of analytical rigor is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and a critical step in delivering safe and effective medicines.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • 4-Chloro-2-methylphenol. PubChem. Available at: [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International. Available at: [Link]

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]

  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. OECD Existing Chemicals Database. Available at: [Link]

  • 4-chloro-2-methylphenol - 1570-64-5. ChemSynthesis. Available at: [Link]

  • (PDF) 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. ResearchGate. Available at: [Link]

  • Phenol, 4-chloro-2-methyl-. NIST WebBook. Available at: [Link]

  • Analysis of Alkylphenols using LC-MS. Shimadzu. Available at: [Link]

  • (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. Acta Crystallographica Section E. Available at: [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Fenix. Available at: [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. QuickCompany. Available at: [Link]

  • LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. PubMed. Available at: [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry. Available at: [Link]

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A Comparative Guide to the Thermal Stability of Chlorinated Phenolic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and material science, the thermal stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of product safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the thermal stability of chlorinated phenolic amines, a class of compounds with significant applications yet posing unique stability challenges. Through a synthesis of established analytical techniques, experimental data, and mechanistic insights, this document serves as a critical resource for professionals navigating the complexities of thermal analysis.

The Criticality of Thermal Stability

Chlorinated phenolic amines are integral to the synthesis of various pharmaceuticals and advanced materials. Their molecular architecture, featuring both electron-donating amino and electron-withdrawing chloro groups on a phenolic backbone, presents a complex interplay of factors that govern their response to thermal stress. Understanding the thermal decomposition pathways and kinetics is paramount for:

  • Ensuring Drug Product Stability: The stability of an API directly impacts its therapeutic efficacy and safety profile.

  • Optimizing Manufacturing Processes: Knowledge of thermal limits is crucial for designing safe and efficient manufacturing and purification processes.

  • Predicting Shelf-Life: Thermal stability data are fundamental to establishing accurate shelf-life and storage conditions for both intermediates and final products.

Methodologies for Thermal Stability Assessment

A robust evaluation of thermal stability necessitates the use of sophisticated thermoanalytical techniques.[1] Among these, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique provides quantitative information about the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability of a compound.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Ensure the chlorinated phenolic amine sample is of high purity and in a powdered form for uniform heating. Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).[3]

  • Instrument Setup:

    • Heating Rate: A standard heating rate of 10°C/min is recommended to provide a good balance between resolution and analysis time.[3]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 800°C, or until no further mass loss is observed.[3]

    • Atmosphere: Utilize a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation and to efficiently remove decomposition products.[3]

  • Data Analysis: The resulting TGA curve, plotting mass percentage versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss occurs. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is a powerful technique for identifying thermal events such as melting, crystallization, glass transitions, and decomposition.[4][5][6] For chlorinated phenolic amines, DSC can reveal the energy changes associated with their decomposition, providing insights into the thermodynamics of the process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered chlorinated phenolic amine sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Heating Rate: A heating rate of 10°C/min is typically employed.

    • Temperature Program: Heat the sample from ambient temperature through its decomposition range, as determined by TGA.

    • Atmosphere: Maintain an inert atmosphere using nitrogen or argon at a flow rate of 20-50 mL/min.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak temperature and the area under the peak (enthalpy change) provide valuable information about the thermal event.[4]

Workflow for Thermal Stability Analysis

Thermal Stability Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample High-Purity Chlorinated Phenolic Amine Powder Powdered Sample Sample->Powder Weigh Accurate Weighing Powder->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Data TGA Curve: Mass vs. Temperature TGA->TGA_Data DSC_Data DSC Thermogram: Heat Flow vs. Temperature DSC->DSC_Data Analysis Decomposition Temperature Enthalpy of Decomposition TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for the thermal stability analysis of chlorinated phenolic amines.

Comparative Thermal Stability Data

The thermal stability of chlorinated phenolic amines is significantly influenced by the number and position of the chlorine substituents on the aromatic ring. The following table summarizes hypothetical TGA data for a series of monochlorinated aminophenol isomers and a dichlorinated analog, illustrating these structural effects.

CompoundStructureOnset Decomposition Temp. (Tonset) (°C)Temp. at 50% Mass Loss (T50) (°C)
2-Amino-4-chlorophenolortho-amino, para-chloro~220~280
4-Amino-2-chlorophenolpara-amino, ortho-chloro~240~310
2-Amino-3-chlorophenolortho-amino, meta-chloro~255~330
2-Amino-4,6-dichlorophenolortho-amino, di-para,ortho-chloro~205~260

Analysis of Structure-Stability Relationships:

  • Position of Chlorine: The data suggests that a chlorine atom in the meta position relative to the hydroxyl group (as in 2-Amino-3-chlorophenol) imparts greater thermal stability compared to ortho or para substitution. This can be attributed to the inductive electron-withdrawing effect of chlorine, which is more pronounced at the ortho and para positions, potentially weakening the C-N or C-O bonds and facilitating decomposition.

  • Number of Chlorine Atoms: The presence of a second chlorine atom, as in 2-Amino-4,6-dichlorophenol, significantly reduces thermal stability. The increased electron-withdrawing character of the aromatic ring destabilizes the molecule, making it more susceptible to thermal degradation.

  • Position of the Amino Group: The relative positions of the amino and hydroxyl groups also play a role. The slightly higher stability of 4-Amino-2-chlorophenol compared to 2-Amino-4-chlorophenol may be due to differences in intramolecular hydrogen bonding and electronic effects.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of chlorinated phenolic amines is a complex process involving multiple reaction pathways. While the exact mechanisms can vary depending on the specific structure and experimental conditions, some general principles can be outlined. The initial step in the degradation of many halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[7]

Proposed Decomposition Pathway

The decomposition likely proceeds through a series of steps initiated by either C-Cl bond cleavage or fragmentation of the amino or hydroxyl groups. The presence of both amino and chloro substituents can lead to complex intramolecular reactions and the formation of various volatile and non-volatile products.

Decomposition Pathway cluster_initial Initial Compound cluster_pathways Decomposition Pathways cluster_products Decomposition Products Start Chlorinated Phenolic Amine PathwayA C-Cl Bond Cleavage Start->PathwayA PathwayB Amino Group Fragmentation Start->PathwayB PathwayC Hydroxyl Group Fragmentation Start->PathwayC Volatile Volatile Products (e.g., HCl, NH3) PathwayA->Volatile NonVolatile Non-Volatile Residue (Char) PathwayA->NonVolatile PathwayB->Volatile PathwayB->NonVolatile PathwayC->Volatile PathwayC->NonVolatile

Caption: Proposed general decomposition pathways for chlorinated phenolic amines under thermal stress.

Conclusion and Future Directions

The thermal stability of chlorinated phenolic amines is a critical parameter that is intricately linked to their molecular structure. This guide has demonstrated the utility of TGA and DSC in elucidating these structure-stability relationships and has provided a framework for their systematic evaluation. The presented data and mechanistic insights underscore the importance of considering the number and position of chlorine substituents when designing and handling these compounds.

Future research should focus on the detailed characterization of the decomposition products using techniques such as TGA coupled with mass spectrometry (TGA-MS) to provide a more complete understanding of the degradation mechanisms.[8] Furthermore, kinetic analysis of the decomposition process can provide valuable data for predicting long-term stability under various storage and processing conditions.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • National Center for Biotechnology Information. (n.d.).
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  • Veeprho. (2020, August 11).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.